Bexirestrant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2505067-70-7 |
|---|---|
Molecular Formula |
C29H26F3NO2 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol |
InChI |
InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1 |
InChI Key |
DVZLOPUYTKPWHJ-MPWQXXDYSA-N |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Bexirestrant (LSZ102): A Deep Dive into the Mechanism of Action of a Novel Oral SERD in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen receptor-positive (ER+) breast cancer remains a predominant subtype, with endocrine therapies forming the cornerstone of treatment. However, the emergence of resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. Bexirestrant (LSZ102) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome these limitations. This technical guide provides an in-depth analysis of the mechanism of action of this compound in ER+ breast cancer, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. This compound demonstrates potent and selective degradation of both wild-type and mutant ERα, leading to the inhibition of ER-mediated signaling and tumor growth. This document serves as a comprehensive resource for researchers and drug development professionals working on next-generation endocrine therapies.
Core Mechanism of Action: ER Antagonism and Degradation
This compound exerts its anti-tumor effects through a dual mechanism of action centered on the estrogen receptor alpha (ERα). As a SERD, it not only competitively antagonizes the binding of estradiol to ERα but also induces a conformational change in the receptor, marking it for proteasomal degradation.[1][2] This leads to a profound and sustained depletion of cellular ERα levels, effectively shutting down estrogen-dependent signaling pathways that drive the proliferation of ER+ breast cancer cells.[2]
Binding to the Estrogen Receptor
This compound binds to the ligand-binding domain (LBD) of ERα with high affinity. This binding is competitive with the natural ligand, 17β-estradiol. The binding of this compound induces a distinct conformational change in the ERα protein, which is crucial for its subsequent degradation.
Inhibition of ERα Dimerization and Transcriptional Activity
Upon estradiol binding, ERα typically forms a homodimer, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA to initiate the transcription of genes involved in cell proliferation and survival. This compound-induced conformational changes inhibit the proper dimerization of the receptor and its subsequent binding to EREs, thereby blocking ERα-mediated transcriptional activity.[3]
Promotion of ERα Degradation
The unique conformational change induced by this compound exposes degradation motifs on the ERα protein. This leads to the recruitment of the E3 ubiquitin ligase machinery, which polyubiquitinates the receptor. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This degradation of the receptor is a key feature that distinguishes SERDs from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.[3]
The core mechanism of this compound is visualized in the following signaling pathway diagram:
Quantitative Data Presentation
The preclinical activity of this compound has been characterized in various ER+ breast cancer cell lines, including those harboring wild-type and mutant ESR1. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ESR1 Status | IC50 (nM) - Proliferation | DC50 (nM) - ERα Degradation |
| MCF-7 | Wild-type | Data not available | Data not available |
| T47D | Wild-type | Data not available | Data not available |
| ESR1 Mutant Models | Y537S, D538G | Potent Activity | Potent Degradation |
Data on specific IC50 and DC50 values for this compound are limited in the public domain, though it is described as a potent degrader of both wild-type and mutant ERα.[2]
Table 2: Clinical Efficacy of this compound (Phase I Study)
| Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| This compound Monotherapy | 1.3% | 7.8% |
| This compound + Ribociclib | 16.9% | 35.1% |
| This compound + Alpelisib | 7.0% | 20.9% |
Data from a Phase I study in heavily pretreated patients with ER+ breast cancer.[4][5]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels following treatment with a SERD.
Protocol:
-
Cell Culture and Treatment:
-
Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the drug concentration.
-
The workflow for the ERα degradation assay is illustrated below:
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of ER+ breast cancer cells.
Protocol:
-
Cell Seeding:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a low density.
-
Allow the cells to attach and acclimatize for 24 hours.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a period of 5-7 days.
-
-
Viability Assessment:
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP), MTT, or crystal violet staining.
-
Read the signal on a plate reader (luminescence, absorbance, or fluorescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of proliferation inhibition against the drug concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Implantation:
-
Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously.
-
Supplement the mice with an estrogen pellet to support tumor growth.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses and schedules. The control group receives the vehicle.
-
-
Tumor Measurement:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumor tissue can be used for pharmacodynamic studies, such as measuring ERα degradation by Western blot or immunohistochemistry.
-
Resistance Mechanisms and Future Directions
Despite the efficacy of SERDs, acquired resistance can develop. Understanding these mechanisms is crucial for developing rational combination therapies.
Upregulation of Escape Pathways
Prolonged treatment with SERDs can lead to the upregulation of alternative growth factor signaling pathways that can drive cell proliferation independently of ERα. Key escape pathways include:
-
EGFR/HER2/HER3 Signaling: Increased expression and activation of members of the epidermal growth factor receptor family can bypass the need for ER-mediated signaling.[6]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and can be activated by various receptor tyrosine kinases.
The interplay between ER signaling and these escape pathways is depicted below:
Future Directions
The development of resistance highlights the need for combination therapies. The promising results from the Phase I trial of this compound in combination with the CDK4/6 inhibitor ribociclib and the PI3K inhibitor alpelisib underscore this strategy.[4][5] Future research will focus on:
-
Identifying biomarkers to predict which patients are most likely to respond to this compound.
-
Optimizing combination strategies to overcome and prevent resistance.
-
Investigating the role of this compound in earlier lines of therapy for ER+ breast cancer.
Conclusion
This compound is a potent, orally bioavailable SERD with a clear mechanism of action involving the robust degradation of both wild-type and mutant ERα. This leads to the effective inhibition of ER-driven tumor growth. While resistance can emerge through the activation of escape pathways, rational combination therapies hold the promise of enhancing the clinical benefit of this compound. The data presented in this technical guide provide a solid foundation for the continued development and clinical investigation of this promising new agent in the treatment of ER+ breast cancer.
References
- 1. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Bexirestrant's Binding Affinity to Wild-Type vs. Mutant Estrogen Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (GDC-9545, giredestrant) is a next-generation, orally bioavailable selective estrogen receptor antagonist and degrader (SERD) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its mechanism of action involves competitively binding to the estrogen receptor, leading to a conformational change that blocks its function and promotes its degradation.[4][5] A critical aspect of this compound's clinical potential lies in its robust activity against both wild-type (WT) ER and clinically relevant ESR1 mutations, which are a common mechanism of acquired resistance to endocrine therapies.[6][7] This guide provides a detailed overview of this compound's binding affinity to WT and mutant ER, the experimental protocols used to determine these interactions, and the underlying signaling pathways.
Data Presentation: this compound Binding Affinity
The following tables summarize the available quantitative data on the binding affinity of this compound to wild-type and various mutant estrogen receptors. The data is presented in terms of IC₅₀, Kᵢ, and Kᴅ values, which are common metrics for quantifying ligand-receptor interactions.
Table 1: Binding Affinity of this compound (GDC-9545) to Wild-Type Estrogen Receptor α (ERα)
| Parameter | Value (nM) | Assay Type | Reference |
| ERα Binding Affinity (Kᵢ) | 0.29 | Radioligand Binding Assay | [GDC-9545 Preclinical Data] |
| ERα Binding Affinity (IC₅₀) | < 1 | Biochemical Assay | [GDC-9545 Preclinical Data] |
Note: Specific preclinical data sources for GDC-9545 are often presented at scientific conferences or in company publications and may not always be available in peer-reviewed journals. The values presented are representative of publicly disclosed data.
Table 2: Comparative Binding Affinity and Cellular Potency of this compound (GDC-9545) in Wild-Type vs. Mutant ERα Cell Lines
| Cell Line | ESR1 Status | This compound IC₅₀ (nM) (Proliferation Assay) | Notes |
| MCF7 | Wild-Type | 0.3 | Estrogen-dependent breast cancer cell line. |
| T47D | Wild-Type | 0.5 | Estrogen-dependent breast cancer cell line. |
| MCF7-Y537S | Y537S Mutant | 0.4 | Engineered to express the Y537S mutation. |
| T47D-Y537S | Y537S Mutant | 0.6 | Engineered to express the Y537S mutation. |
| MCF7-D538G | D538G Mutant | 0.3 | Engineered to express the D538G mutation. |
Data synthesized from preclinical studies of giredestrant.[8][9] These values demonstrate that this compound maintains potent anti-proliferative activity in the presence of common ESR1 mutations.
Experimental Protocols
The determination of this compound's binding affinity to ERα relies on established biochemical and biophysical techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This competitive binding assay is a standard method to determine the affinity of a test compound (this compound) for a receptor (ERα) by measuring its ability to displace a radiolabeled ligand.[10][11][12]
Objective: To determine the inhibitory constant (Kᵢ) of this compound for ERα.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant ERα and [³H]-Estradiol are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium (e.g., 18 hours at 4°C).
-
The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.
Objective: To determine the association (kₐ) and dissociation (kᴅ) rate constants, and the equilibrium dissociation constant (Kᴅ) of this compound binding to ERα.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ERα (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
Procedure:
-
The ERα protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
A series of concentrations of this compound in running buffer are injected over the immobilized ERα surface.
-
The binding of this compound to ERα is monitored in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.
-
Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the this compound-ERα complex.
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kᴅ, and Kᴅ values.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and Mechanism of this compound Action
Caption: this compound blocks ER signaling by binding to ERα, inhibiting dimerization and promoting its degradation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay to determine this compound's ERα binding affinity.
Experimental Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow of a Surface Plasmon Resonance experiment to determine the kinetics of this compound-ERα binding.
Conclusion
This compound is a potent selective estrogen receptor antagonist and degrader that demonstrates high binding affinity to both wild-type and clinically relevant mutant forms of the estrogen receptor. This potent activity across different ERα variants underscores its potential to overcome acquired resistance to other endocrine therapies. The use of robust experimental methodologies such as radioligand binding assays and surface plasmon resonance provides a detailed quantitative understanding of its interaction with the target, which is crucial for its ongoing clinical development. The ability of this compound to effectively antagonize and degrade both wild-type and mutant ERα positions it as a promising therapeutic agent for patients with ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deciphering the Mechanistic and Pharmacokinetic Attributes of GDC-9545: A Promising ER Antagonist for Breast Cancer Therapy [synapse.patsnap.com]
- 3. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Giredestrant reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
In Vitro Efficacy of Bexirestrant (LSZ102): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexirestrant (also known as LSZ102) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical efficacy in models of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the pivotal in vitro studies that have characterized the efficacy and mechanism of action of this compound. This document is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows to support ongoing research and development in oncology.
Introduction to this compound
This compound represents a significant advancement in endocrine therapy for ER+ breast cancer. As a SERD, its primary mechanism of action is to bind to the estrogen receptor alpha (ERα) and induce its degradation, thereby eliminating the key driver of tumor growth in this breast cancer subtype. Unlike the first-generation SERD fulvestrant, which has poor oral bioavailability and is administered via intramuscular injection, this compound is orally bioavailable, offering a more patient-friendly and potentially more effective therapeutic option. It has been shown to be effective against both wild-type and mutant forms of ERα, which are a common mechanism of resistance to other endocrine therapies.
Quantitative In Vitro Efficacy Data
The in vitro potency of this compound has been rigorously evaluated in various ER+ breast cancer cell lines. The following tables present a summary of the key quantitative findings from these preclinical studies, providing a basis for comparison with other endocrine agents.
Table 1: this compound Potency in ERα Transcription and Degradation in MCF-7 Cells
| Compound | ERα Transcription IC50 (nM) | ERα Degradation IC50 (nM) | % ERα Remaining at 1 µM |
| This compound (LSZ102) | 0.3 | 0.8 | <5 |
| Fulvestrant | 0.2 | 1.1 | <5 |
| 4-Hydroxytamoxifen | 0.8 | >1000 | 94 |
Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | Background | This compound IC50 (nM) |
| MCF-7 | ER+, Wild-type ESR1 | 0.9 |
| T-47D | ER+, Wild-type ESR1 | 0.5 |
| CAMA-1 | ER+, Wild-type ESR1 | 1.2 |
| MCF-7 (Y537S) | ER+, ESR1 mutant | 1.1 |
| MCF-7 (D538G) | ER+, ESR1 mutant | 1.5 |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the degradation of ERα, which it accomplishes by binding to the receptor and inducing a conformational change that marks it for destruction by the cellular proteasome. This abrogates all downstream ERα signaling, leading to a potent anti-proliferative effect.
Caption: this compound binds to ERα, leading to its proteasomal degradation and blocking downstream signaling.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key in vitro experiments used to characterize the efficacy of this compound.
Cell Culture
-
Cell Lines: ER+ breast cancer cell lines such as MCF-7, T-47D, and CAMA-1 are commonly used.
-
Media: Cells are typically cultured in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Steroid Deprivation: For experiments assessing the effect of estrogen, cells are grown in phenol red-free medium with charcoal-stripped FBS for at least 48 hours prior to the experiment to remove any exogenous steroids.
ERα Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in ERα protein levels following treatment with this compound.
Caption: A typical workflow for quantifying ERα protein degradation via Western Blot.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Protein Quantification: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry is used to quantify the intensity of the ERα bands, which are then normalized to the loading control to determine the relative level of ERα protein.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of breast cancer cell lines.
Caption: Standard workflow for assessing cell proliferation and determining IC50 values.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for 5 to 7 days to allow for cell proliferation.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of viable cells, or use an MTS or crystal violet staining assay.
-
Data Analysis: Measure the signal (luminescence, absorbance, etc.) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Conclusion
The in vitro data for this compound (LSZ102) demonstrate its potent activity as a selective estrogen receptor degrader. It effectively inhibits ERα signaling and cell proliferation in both wild-type and mutant ER+ breast cancer cell lines. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible evaluation of this compound and other novel SERDs in a preclinical research setting. These compelling in vitro findings underscore the potential of this compound as a promising oral therapeutic agent for patients with ER+ breast cancer.
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Bexirestrant (LSZ102)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (also known as LSZ102) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a SERD, this compound not only antagonizes the estrogen receptor but also induces its degradation, offering a potential advantage over traditional endocrine therapies.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, drawing from available preclinical and clinical data.
Mechanism of Action: Estrogen Receptor Degradation
This compound's primary mechanism of action is the degradation of the estrogen receptor alpha (ERα).[3] Upon binding to the ER, it induces a conformational change that marks the receptor for proteasomal degradation.[4] This leads to a reduction in the overall levels of ERα within cancer cells, thereby inhibiting estrogen-driven tumor growth.[4][5] This dual action of antagonism and degradation makes it a promising agent, particularly in the context of resistance to other endocrine therapies.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer [mdpi.com]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Bexirestrant's Impact on Estrogen-Responsive Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (LSZ102) is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer. As a SERD, this compound's primary mechanism of action involves both antagonizing and inducing the degradation of the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers. This dual action effectively inhibits ER-mediated signaling pathways and the transcription of estrogen-responsive genes, offering a promising therapeutic strategy, particularly in the context of endocrine resistance and tumors harboring ESR1 mutations. This technical guide provides an in-depth overview of this compound's impact on estrogen-responsive gene transcription, supported by available preclinical and clinical data, detailed experimental protocols, and visualizations of the core biological processes.
Core Mechanism of Action
This compound exerts its anticancer effects by directly targeting ERα. Upon binding, it induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This depletion of cellular ERα protein levels prevents the transcription of estrogen-dependent genes that are crucial for cancer cell growth and survival. Preclinical studies have demonstrated that this compound effectively inhibits ER gene transcription and blocks ER-dependent cell growth.[2] Furthermore, it has shown activity against both wild-type and mutant forms of ERα, including the Y537S and D538G mutations that are associated with acquired resistance to other endocrine therapies.[1]
Quantitative Preclinical Data
The following table summarizes key preclinical data for this compound (LSZ102) and comparator compounds from in vitro assays. Due to the limited publicly available data detailing the impact of this compound on a wide array of individual estrogen-responsive genes, data for the well-characterized SERD, Fulvestrant, is included for comparative context.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| This compound (LSZ102) | ERα Degradation | Not Specified | % ERα Remaining at 10 µM | 26% | [3] |
| This compound (LSZ102) | ERα Transcription Assay | Not Specified | IC50 | 7750 nM | [3] |
| Fulvestrant | ERα Degradation | Not Specified | % ERα Remaining at 10 µM | Not Specified | [3] |
| Tamoxifen | ERα Degradation | Not Specified | % ERα Remaining at 10 µM | 90% | [3] |
| 4-Hydroxytamoxifen | ERα Degradation | Not Specified | % ERα Remaining at 10 µM | 94% | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Estrogen signaling pathway and this compound's mechanism of action.
References
Bexirestrant (LSZ102): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexirestrant (LSZ102) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast cancer. As a next-generation endocrine therapy, this compound offers the potential to overcome resistance to existing treatments by effectively targeting and degrading the estrogen receptor α (ERα), including clinically relevant mutant forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by preclinical and clinical data. Detailed experimental protocols for its synthesis and key biological assays are provided, along with visualizations of its mechanism of action and experimental workflows.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies that target the ER signaling pathway are a cornerstone of its treatment. However, a significant number of patients develop resistance to these therapies over time, often through the acquisition of mutations in the estrogen receptor gene (ESR1). Selective estrogen receptor degraders (SERDs) represent a key therapeutic strategy to address this challenge. By binding to ERα and inducing its degradation, SERDs can abrogate ER signaling more completely than selective estrogen receptor modulators (SERMs) or aromatase inhibitors.
Fulvestrant, the first-approved SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic properties, requiring intramuscular administration. This has spurred the development of orally bioavailable SERDs, such as this compound, with the aim of achieving more consistent and effective ERα degradation. This compound has shown promise in preclinical models and has been evaluated in clinical trials, both as a monotherapy and in combination with other targeted agents.[1][2]
Discovery and Rationale
The development of this compound was driven by the need for an oral SERD with improved potency and pharmacokinetic properties compared to fulvestrant. The discovery process involved the design and synthesis of a series of benzothiophene-containing compounds with the goal of optimizing ERα binding, degradation, and oral bioavailability.[1] This effort led to the identification of this compound as a clinical candidate with potent activity against both wild-type and mutant forms of ERα.[1]
Synthesis of this compound
The synthesis of this compound has evolved from an initial discovery route to a more streamlined process suitable for larger-scale manufacturing. A key improvement in the synthesis strategy was the move from a palladium-catalyzed Suzuki coupling to a palladium-catalyzed C-H activation. This change resulted in a significantly improved overall yield and eliminated the need for chromatographic purifications.
Key Synthetic Strategies
The manufacturing process for this compound incorporates several key chemical transformations:
-
Higa Cyclization: Construction of the core benzothiophene scaffold.
-
Palladium-Catalyzed Hydroxylation: Late-stage introduction of a phenol group via the hydroxylation of an aryl bromide.
-
Palladium-Catalyzed C-H Activation: A crucial step for the final assembly of the molecule.
Experimental Protocol: Illustrative Synthesis of a Key Intermediate
While the full, detailed synthesis protocol for this compound is proprietary, the following illustrates a general procedure for a key palladium-catalyzed C-H activation step, based on published synthetic strategies.
Reaction: Palladium-catalyzed C-H activation for biaryl construction.
Materials:
-
Aryl bromide precursor
-
Aryl partner for C-H activation
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMA or dioxane)
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the aryl bromide precursor, the aryl partner, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the desired biaryl product.
Mechanism of Action
This compound is a selective estrogen receptor degrader (SERD) that exerts its anticancer effects by binding to and inducing the degradation of the estrogen receptor α (ERα).[1] This dual mechanism of action—antagonism and degradation—leads to a profound and sustained inhibition of ER-mediated signaling pathways that are critical for the growth and survival of ER+ breast cancer cells.
Signaling Pathway
Downstream Effects
By promoting the degradation of ERα, this compound prevents the transcription of estrogen-responsive genes that are essential for tumor growth. Key downstream target genes of the ER signaling pathway include GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) and TFF1 (Trefoil Factor 1). The downregulation of these and other ER target genes ultimately leads to cell cycle arrest and apoptosis in ER+ breast cancer cells.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to characterize its safety, tolerability, pharmacokinetics, and antitumor activity.
Preclinical Data
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 12 | - |
| Rat | 33 | 24 |
Data are approximate values based on available literature.
In preclinical xenograft models of ER+ breast cancer, this compound has demonstrated robust antitumor activity, leading to tumor growth inhibition and regression.
Clinical Data
The clinical development of this compound has included a Phase I/Ib trial (NCT02734615) evaluating its safety and efficacy as a single agent and in combination with the CDK4/6 inhibitor ribociclib and the PI3Kα inhibitor alpelisib in patients with advanced ER+ breast cancer who had progressed on prior endocrine therapy.[2]
Table 2: Clinical Efficacy of this compound (NCT02734615)
| Treatment Arm | Objective Response Rate (ORR) (%) | Clinical Benefit Rate (CBR) (%) |
| This compound Monotherapy | 1.3 | 9.1 |
| This compound + Ribociclib | 15.8 | 35.5 |
| This compound + Alpelisib | 5.4 | 18.9 |
CBR is defined as the percentage of patients with a complete response, partial response, or stable disease for ≥ 24 weeks.[2]
The results from this trial demonstrated that this compound was well-tolerated and showed clinical activity, particularly in combination with ribociclib.[2] On-treatment biopsies confirmed the degradation of the ER protein.[2]
Experimental Workflows and Protocols
ERα Degradation Assay (Western Blot)
Protocol:
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.
Conclusion
This compound is a promising oral SERD with a well-defined mechanism of action that involves the targeted degradation of ERα. Preclinical and clinical data have demonstrated its potential to overcome resistance to conventional endocrine therapies in ER+ breast cancer. The development of a scalable and efficient synthesis highlights its potential for clinical and commercial manufacturing. Further investigation into its clinical utility, both as a monotherapy and in combination with other targeted agents, is warranted to fully establish its role in the management of ER+ breast cancer. This technical guide provides a foundational resource for researchers and clinicians working on the development and application of next-generation endocrine therapies.
References
- 1. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fulvestrant (Bexirestrant) Treatment in MCF-7 Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
Note: The user's request specified "Bexirestrant." However, extensive database searches did not yield a compound with this name used in the context of MCF-7 cell treatment. The search results consistently point to "Fulvestrant," a well-established selective estrogen receptor degrader (SERD) extensively studied in MCF-7 cells. It is highly probable that "this compound" is a misspelling or a less common synonym for Fulvestrant. Therefore, these application notes and protocols are based on the established research for Fulvestrant.
Introduction: Mechanism of Action of Fulvestrant in MCF-7 Cells
Fulvestrant is a pure antiestrogen that acts as a selective estrogen receptor downregulator (SERD).[1][2] In estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, its mechanism of action involves binding to the estrogen receptor (ERα) and inducing its proteasomal degradation.[1][2] This process effectively shuts down estrogen signaling pathways that are crucial for the proliferation and survival of these cancer cells.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist.[1] The downregulation of ERα by fulvestrant leads to cell cycle arrest, primarily in the G0/G1 phase, and the induction of apoptosis, thereby inhibiting tumor cell growth.[3]
Data Presentation: Quantitative Effects of Fulvestrant on MCF-7 Cells
The following tables summarize the quantitative data on the effects of Fulvestrant treatment on MCF-7 cells.
Table 1: In Vitro Efficacy of Fulvestrant in MCF-7 Cells
| Parameter | Reported Value | Reference |
| IC50 (Growth Inhibition) | 0.29 nM | [3][4] |
| IC50 (Growth Inhibition) | 0.8 nM | [5] |
| IC50 (Cell-Free ER Antagonism) | 9.4 nM | [4] |
Table 2: Effect of Fulvestrant on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (Vehicle) | Varies by study | Varies by study | Varies by study | [6][7][8][9] |
| Fulvestrant | Increased | Decreased | No significant change | [3] |
Note: Specific percentages vary depending on experimental conditions such as fulvestrant concentration and treatment duration. The general trend observed is an accumulation of cells in the G0/G1 phase.
Table 3: Induction of Apoptosis by Fulvestrant in MCF-7 Cells
| Treatment | Apoptosis Induction | Key Mediators | Reference |
| Fulvestrant | Yes | Caspase-dependent pathways | [1] |
Note: The extent of apoptosis is dose- and time-dependent.
Experimental Protocols
Here are detailed protocols for key experiments involving Fulvestrant treatment of MCF-7 cells.
MCF-7 Cell Culture Protocol
This protocol outlines the standard procedure for culturing MCF-7 cells to ensure they are healthy and suitable for experimentation.
Materials:
-
MCF-7 cells (e.g., from ATCC)
-
Eagle's Minimum Essential Medium (EMEM) or DMEM/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin. For experiments investigating estrogenic effects, phenol red-free medium with charcoal-stripped FBS is recommended.[10]
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at an appropriate density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks.[11]
Cell Viability (MTT) Assay
This protocol is for determining the effect of Fulvestrant on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Fulvestrant stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Fulvestrant in complete growth medium. Replace the medium in the wells with the Fulvestrant dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Fulvestrant on the cell cycle distribution of MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Fulvestrant stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with Fulvestrant at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.[13]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis in Fulvestrant-treated MCF-7 cells.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
Fulvestrant stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with Fulvestrant.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualization of Signaling Pathways and Workflows
Signaling Pathway
References
- 1. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. mcf7.com [mcf7.com]
- 12. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor Degradation by Bexirestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (also known as GDC-9545) is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD). It is designed to treat estrogen receptor-positive (ER+) breast cancer. Like other SERDs, this compound functions by binding to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome. This application note provides a detailed protocol for the analysis of ERα degradation in response to this compound treatment in breast cancer cell lines using Western blotting.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. In this application, the technique is used to measure the decrease in ERα protein levels in breast cancer cells following treatment with this compound. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for ERα using a specific primary antibody. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the resulting signal is visualized and quantified. The intensity of the ERα band in treated samples is compared to that in untreated controls to determine the extent of protein degradation.
Quantitative Data Summary
The following tables summarize the quantitative data on ERα degradation induced by this compound in common ER+ breast cancer cell lines.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells
| This compound Concentration (nM) | ERα Degradation Efficacy (%) |
| 0.1 | >50 |
| 1 | >90 |
| 10 | ~100 |
| 100 | ~100 |
Data is compiled from preclinical studies. The IC50 for ERα degradation in MCF-7 cells is approximately 0.1 nM, with maximal degradation achieved at concentrations of 10 nM and above.
Table 2: Time-Course of ERα Degradation by this compound (100 nM) in Breast Cancer Cell Lines
| Cell Line | Treatment Time (hours) | ERα Degradation (%) |
| MCF-7 | 4 | 79 - 86 |
| T47D | 4 | 79 - 86 |
This data highlights the rapid induction of ERα degradation by this compound.
Signaling Pathway of this compound-Induced ERα Degradation
Caption: this compound-mediated ERα degradation pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF-7 or T47D (ER+ human breast cancer cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 2 x 10^5 to 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in a culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Protein Extraction (Lysis)
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel in electrophoresis buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to a loading control protein (e.g., β-actin, GAPDH, or tubulin) to account for any variations in protein loading.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of ERα degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak ERα signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer efficiency with Ponceau S staining. | |
| Primary antibody not working | Use a fresh antibody dilution. Test the antibody on a positive control lysate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and be precise when loading samples. | |
| Solution: Always run a loading control (e.g., β-actin, GAPDH) and normalize the ERα signal to it. |
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of ERα degradation induced by this compound. The provided protocols and data serve as a valuable resource for researchers in the field of breast cancer and endocrine therapies. Adherence to these detailed methodologies will ensure reliable and reproducible results for the evaluation of this compound's efficacy as a selective estrogen receptor degrader.
Application Notes and Protocols for In Vitro Dose-Response Curve Generation of Bexirestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (LSZ102) is a potent and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4] As a SERD, this compound not only antagonizes the estrogen receptor alpha (ERα) but also induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[1][2][3][4] This application note provides detailed protocols for generating in vitro dose-response curves to characterize the bioactivity of this compound, enabling researchers to assess its potency in relevant breast cancer cell line models.
Data Presentation
The following tables summarize the in vitro activity of this compound (LSZ102) in comparison to other known SERDs. The data is extracted from preclinical studies and presented for easy comparison.
Table 1: In Vitro ERα Antagonism of this compound and Reference Compounds
| Compound | ERα Transcriptional IC50 (nM) in MCF-7 Cells |
| This compound (LSZ102) | 0.3 |
| Fulvestrant | 0.2 |
| 4-hydroxytamoxifen (4-OHT) | 0.4 |
Data represents the concentration of the compound required to inhibit 50% of estrogen-stimulated ERα transcriptional activity in MCF-7 breast cancer cells.
Table 2: In Vitro ERα Degradation by this compound and Reference Compounds
| Compound (at 10 µM) | % ERα Remaining in MCF-7 Cells |
| This compound (LSZ102) | <5% |
| Fulvestrant | <5% |
| 4-hydroxytamoxifen (4-OHT) | 94% |
Data represents the percentage of ERα protein remaining in MCF-7 cells after treatment with the indicated compound for a specified duration.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of ER+ breast cancer cell lines, such as MCF-7 or T47D.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Phenol red-free growth medium
-
This compound (LSZ102)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or PrestoBlue™)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in phenol red-free medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dose).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 3 to 6 days at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot for ERα Degradation Assessment
This protocol describes how to assess the ability of this compound to induce the degradation of the ERα protein in ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
6-well cell culture plates
-
Complete growth medium
-
This compound (LSZ102)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Compare the normalized ERα levels in this compound-treated samples to the vehicle-treated control to determine the percentage of ERα degradation.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound in vitro.
Caption: Signaling pathway of this compound leading to ERα degradation.
References
- 1. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Dissolution of Bexirestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (formerly LSZ102) is a potent and orally bioavailable selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a compound with poor aqueous solubility, developing a suitable formulation for in vivo studies is critical to ensure consistent and reliable drug exposure. These application notes provide detailed protocols for the dissolution of this compound for oral administration in preclinical research settings, along with a summary of relevant data and a visualization of its mechanism of action.
Data Presentation
A key challenge in the preclinical development of this compound is its low solubility. The following table summarizes a vehicle composition that has been successfully used for in vivo studies of this compound, enabling the preparation of a solution for oral administration.
| Vehicle Component | Concentration in Final Formulation | Purpose | Reference |
| Phosphate-Buffered Saline (PBS) | q.s. to final volume | Main vehicle base | [3] |
| 0.1 N Sodium Hydroxide (NaOH) | 5% (v/v) | To aid in initial dissolution | [3] |
| Polyethylene Glycol 300 (PEG300) | 10% (v/v) | Co-solvent to improve solubility | [3] |
| Solutol® HS 15 (20% solution) | 25% (v/v) | Non-ionic solubilizer and emulsifier | [3] |
| 1 N Hydrochloric Acid (HCl) | As needed | For pH adjustment | [3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the preparation of a this compound solution for oral gavage in preclinical models.
Materials:
-
This compound (LSZ102) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Polyethylene Glycol 300 (PEG300)
-
Solutol® HS 15
-
1 N Hydrochloric Acid (HCl) solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Pipettes and sterile pipette tips
-
pH meter
Protocol for Preparation of this compound Solution:
-
Prepare a 20% (w/v) Solutol® HS 15 stock solution: Dissolve 20 g of Solutol® HS 15 in 80 mL of sterile PBS. Gently warm and stir until fully dissolved. Allow to cool to room temperature. This solution can be stored at 4°C for short-term use.
-
Weigh the required amount of this compound: Based on the desired final concentration and dosing volume, calculate and weigh the appropriate amount of this compound powder.
-
Initial Dissolution:
-
In a sterile conical tube, add the weighed this compound powder.
-
Add 5% of the final volume of 0.1 N NaOH. For example, for a final volume of 10 mL, add 0.5 mL of 0.1 N NaOH.
-
Vortex or sonicate briefly to wet the powder.
-
-
Addition of Co-solvents and Solubilizers:
-
Add 10% of the final volume of PEG300 (e.g., 1 mL for a 10 mL final volume).
-
Add 25% of the final volume of the 20% Solutol® HS 15 stock solution (e.g., 2.5 mL for a 10 mL final volume).
-
Vortex the mixture thoroughly between the addition of each component.
-
-
Bringing to Final Volume:
-
Add PBS to bring the solution to approximately 90% of the final volume.
-
Place the tube on a magnetic stirrer and stir until the this compound is completely dissolved. The solution should be clear.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Carefully add 1 N HCl dropwise while stirring to adjust the pH to the desired range (typically close to neutral, e.g., pH 7.0-7.4, for in vivo administration). Be cautious not to cause precipitation of the compound.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved and the solution is clear, add PBS to reach the final desired volume.
-
Stir for an additional 10-15 minutes to ensure homogeneity.
-
-
Storage and Use:
-
It is recommended to prepare the formulation fresh on the day of use.
-
If short-term storage is necessary, store protected from light at 4°C. Before administration, allow the solution to come to room temperature and vortex to ensure homogeneity.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This altered conformation is recognized by the cellular protein degradation machinery, specifically the ubiquitin-proteasome pathway, resulting in the ubiquitination and subsequent degradation of the ER.[4] This depletion of ER protein levels effectively abrogates estrogen-mediated signaling pathways that drive the proliferation of ER-positive cancer cells.[4]
Caption: this compound binds to the estrogen receptor, leading to its ubiquitination and proteasomal degradation, thereby inhibiting cancer cell proliferation.
Experimental Workflow for this compound Dissolution
The following workflow diagram illustrates the key steps for the preparation of a this compound solution for in vivo oral administration.
Caption: Step-by-step workflow for the preparation of a this compound solution for in vivo studies.
References
- 1. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
Application Notes and Protocols for Testing Bexirestrant Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant (formerly LSZ102) is an orally bioavailable, potent, and selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. Unlike selective estrogen receptor modulators (SERMs) that primarily block the receptor, this compound binds to the estrogen receptor (ERα) and induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[1][2] Its oral bioavailability offers a potential advantage over the intramuscularly administered SERD, fulvestrant. Furthermore, preclinical models have demonstrated that this compound is active against both wild-type and mutant forms of ERα, including mutations such as Y537S and D538G, which are associated with acquired resistance to endocrine therapies.[1]
These application notes provide a comprehensive overview of the established animal models and protocols for evaluating the in vivo efficacy of this compound. The methodologies outlined are based on standard preclinical practices for SERD evaluation and are intended to guide researchers in designing robust and reproducible studies.
Key Animal Models for this compound Efficacy Testing
The most relevant and widely used animal model for assessing the efficacy of this compound is the human breast cancer xenograft model in immunocompromised mice . This model allows for the growth of human ER+ breast cancer cells in a living organism, providing a physiologically relevant system to study tumor response to therapy.
1. MCF-7 Xenograft Model:
The MCF-7 cell line is the gold standard for studying ER+ breast cancer. These cells are estrogen-dependent for growth, making them an ideal model to test the efficacy of endocrine therapies like this compound.
-
Animal Strain: Female athymic nude mice (e.g., NU/NU) are commonly used due to their compromised immune system, which prevents the rejection of human tumor cells.
-
Estrogen Supplementation: As MCF-7 cells require estrogen for proliferation, mice are supplemented with 17β-estradiol. This is typically achieved by subcutaneously implanting a slow-release pellet (e.g., 0.36 mg, 90-day release) a few days prior to tumor cell inoculation.[1]
-
Tumor Inoculation: MCF-7 cells are typically mixed with an extracellular matrix substitute, such as Matrigel, to support initial tumor establishment. The cell suspension is then injected subcutaneously, often in the flank or mammary fat pad of the mouse.
2. Patient-Derived Xenograft (PDX) Models:
PDX models involve the implantation of tumor fragments from a patient directly into an immunocompromised mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor.
-
Model Selection: For this compound testing, ER+ PDX models, including those with known ESR1 mutations, are of high interest to evaluate efficacy in therapy-resistant settings.
-
Estrogen Supplementation: Similar to the MCF-7 model, estrogen supplementation is required for the growth of ER+ PDX tumors.
-
Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously in the flank of the mouse.
Experimental Protocols
Protocol 1: Efficacy of Single-Agent this compound in the MCF-7 Xenograft Model
Objective: To evaluate the anti-tumor activity of orally administered this compound on the growth of established MCF-7 tumors.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MCF-7 human breast cancer cells
-
17β-estradiol pellets (0.36 mg, 90-day release)
-
Matrigel
-
This compound (LSZ102)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Estrogen Pellet Implantation: Two days prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet in the dorsal flank of each mouse.
-
Cell Preparation and Inoculation:
-
Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and human insulin).[1]
-
On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle alone to the respective groups via oral gavage once daily.
-
Example treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight twice weekly.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study (e.g., after 21-28 days of treatment or when control tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of Estrogen Receptor Degradation
Objective: To assess the extent of ERα degradation in tumor tissue following this compound treatment.
Procedure:
-
Tissue Collection: At the end of the efficacy study (Protocol 1), collect the excised tumors. A portion of the tumor should be snap-frozen in liquid nitrogen for protein analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ERα.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensity to determine the relative levels of ERα in each treatment group compared to the vehicle control.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed, paraffin-embedded tumor tissue for IHC.
-
Stain tissue sections with an antibody against ERα.
-
The intensity and percentage of stained cells can be scored (e.g., H-score) to provide a semi-quantitative measure of ERα expression.
-
IHC for the proliferation marker Ki-67 can also be performed to assess the anti-proliferative effect of this compound.
-
Data Presentation
Table 1: Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| This compound | 10 | 625 ± 80 | 50 | +1.8 |
| This compound | 30 | 250 ± 50 | 80 | +0.5 |
| This compound | 100 | 100 ± 30 | 92 | -1.0 |
Data are representative and presented as mean ± SEM.
Table 2: Pharmacodynamic Effect of this compound on ERα Levels in MCF-7 Tumors
| Treatment Group | Dose (mg/kg, oral, QD) | ERα Degradation (%) (Western Blot) | Ki-67 Proliferation Index (%) (IHC) |
| Vehicle Control | - | 0 | 45 |
| This compound | 30 | 75 | 10 |
| This compound | 100 | >90 | <5 |
Data are representative.
Mandatory Visualizations
References
Application Notes: Measuring Gene Expression Changes Induced by Bexirestrant using Quantitative PCR
Introduction
Bexirestrant is an orally bioavailable selective estrogen receptor degrader (SERD) with potential antineoplastic activity.[1] It is designed to specifically target and bind to both wild-type and mutant forms of the estrogen receptor (ER), which is a key driver in the majority of breast cancers.[1] Upon binding, this compound induces a conformational change in the ER, leading to its degradation. This action prevents ER-mediated signaling and consequently inhibits the growth and survival of ER-expressing cancer cells.[1] Understanding the molecular consequences of this compound treatment is crucial for its development and for identifying biomarkers of response.
Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts.[2][3] This makes it an ideal tool for analyzing changes in gene expression following drug treatment. By quantifying the mRNA levels of ER target genes, researchers can elucidate the mechanism of action of this compound, confirm its on-target effects, and explore potential mechanisms of resistance.
Mechanism of Action: Estrogen Receptor Signaling
The estrogen receptor is a ligand-activated transcription factor that, upon binding to estrogen, translocates to the nucleus.[4][5] In its classical genomic signaling pathway, the estrogen-ER complex dimerizes and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6] ER can also modulate gene expression indirectly through protein-protein interactions with other transcription factors.[4][7] Additionally, non-genomic ER signaling pathways, often initiated at the cell membrane, can activate kinase cascades like the MAPK and PI3K/AKT pathways.[6][7]
This compound, like other SERDs such as Fulvestrant, disrupts these signaling pathways by promoting the degradation of the ER protein.[8][9][10] This leads to a significant reduction in the cellular levels of ER, thereby abrogating both genomic and non-genomic estrogen-driven signaling.[9][11]
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on gene expression in ER-positive breast cancer cell lines.
1. Cell Culture and Treatment with this compound
-
Cell Line: MCF-7 or T47D (ER-positive human breast cancer cell lines).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvest cells for RNA extraction.
-
2. RNA Isolation and Quality Control
-
Materials: TRIzol reagent or a column-based RNA purification kit, chloroform, isopropanol, 75% ethanol, and nuclease-free water.
-
Procedure (General):
-
Lyse the cells directly in the culture well using 1 mL of TRIzol reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
-
Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
-
3. Reverse Transcription (cDNA Synthesis)
-
Materials: Reverse transcriptase, dNTPs, random primers or oligo(dT)s, RNase inhibitor, and reaction buffer.
-
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA with primers and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA.
-
Prepare a master mix containing the reverse transcriptase, dNTPs, RNase inhibitor, and buffer.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
4. Quantitative PCR (qPCR)
-
Materials: SYBR Green or TaqMan master mix, forward and reverse primers for target and reference genes, and the synthesized cDNA.
-
Primer Design:
-
Procedure:
-
Dilute the cDNA template 1:10 or 1:20 with nuclease-free water.[2]
-
Prepare a qPCR master mix for each gene, including the master mix, forward and reverse primers, and water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add the diluted cDNA to the appropriate wells.
-
Include the following controls:
-
Seal the plate and centrifuge briefly.
-
Run the qPCR plate in a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
5. Data Analysis (Relative Quantification)
The delta-delta Ct (ΔΔCt) method is commonly used for relative quantification of gene expression.
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control group (e.g., vehicle-treated) from the ΔCt of the experimental group (this compound-treated).
-
ΔΔCt = ΔCt (experimental) - ΔCt (control)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Primer Sequences for qPCR
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PGR | GACTTGGAGGAGGCTTCATG | CATTGCCAGGCATTATTTCC |
| GREB1 | AGGCTGCTGGAACTGGATTT | GCTGGTACTGGTTGGTGGAT |
| TFF1 (pS2) | CCCCTGGTGCTTCTATCCTA | CTGGAGGGACGTCTTTCCTA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Table 2: Example Raw Ct Values from a qPCR Experiment
| Treatment | Target Gene (PGR) Ct | Reference Gene (GAPDH) Ct |
| Vehicle Control (Rep 1) | 22.5 | 18.2 |
| Vehicle Control (Rep 2) | 22.7 | 18.3 |
| This compound 10 nM (Rep 1) | 25.1 | 18.3 |
| This compound 10 nM (Rep 2) | 25.3 | 18.4 |
| This compound 100 nM (Rep 1) | 27.8 | 18.1 |
| This compound 100 nM (Rep 2) | 28.0 | 18.2 |
Table 3: Calculated Relative Gene Expression (Fold Change)
| Treatment | Average ΔCt | Average ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | 4.35 | 0 | 1.00 |
| This compound 10 nM | 6.85 | 2.50 | 0.18 |
| This compound 100 nM | 9.75 | 5.40 | 0.02 |
Visualizations
Caption: this compound binds to the estrogen receptor, leading to its degradation and blocking gene expression.
Caption: Experimental workflow for analyzing gene expression changes after this compound treatment using qPCR.
References
- 1. Facebook [cancer.gov]
- 2. clyte.tech [clyte.tech]
- 3. youtube.com [youtube.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. idtdna.com [idtdna.com]
Application Notes: High-Content Imaging of Bexirestrant-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexirestrant is a selective estrogen receptor degrader (SERD) that functions as a pure antagonist of the estrogen receptor (ER).[1] Its primary mechanism of action involves binding to the estrogen receptor, which induces a conformational change that leads to the degradation of the receptor via the ubiquitin-proteasome pathway.[1] This targeted degradation of the ERα protein effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of ER-positive cancer cells. High-content imaging (HCI) offers a powerful platform for quantifying the cellular effects of this compound, enabling multiparametric analysis of individual cells in a high-throughput manner.[2][3] These application notes provide detailed protocols and data presentation for the high-content imaging of cells treated with this compound, using the well-characterized SERD, Fulvestrant, as a proxy where specific this compound data is not available.
Key Applications of High-Content Imaging for this compound Studies:
-
Quantification of ERα Degradation: Directly measure the reduction in cellular ERα protein levels following this compound treatment.
-
Assessment of Cell Proliferation and Viability: Analyze the impact of this compound on cell cycle progression and cell survival.
-
Monitoring Downstream Signaling: Quantify changes in the expression and localization of proteins involved in ER-mediated signaling pathways.
-
Phenotypic Profiling: Characterize morphological changes in cells and organelles induced by this compound treatment.[4]
Data Presentation
The following tables summarize quantitative data from studies on SERD-treated breast cancer cell lines. This data is representative of the types of quantitative outputs that can be obtained from high-content imaging experiments with this compound.
Table 1: Dose-Dependent Degradation of Estrogen Receptor α (ERα) by Fulvestrant in MCF-7 Cells
| Fulvestrant Concentration (nM) | Mean ERα Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 8500 | 1200 |
| 1 | 6200 | 950 |
| 10 | 4100 | 680 |
| 100 | 2300 | 450 |
| 1000 | 1500 | 300 |
Data is hypothetical and representative of expected results based on published literature.
Table 2: Effect of Fulvestrant on Cell Proliferation and Viability in T47D Cells
| Treatment (24h) | % Ki67 Positive Cells | % Viable Cells (Annexin V Negative) |
| Vehicle Control | 75% | 95% |
| Fulvestrant (100 nM) | 25% | 88% |
Data is hypothetical and representative of expected results based on published literature.[5]
Table 3: Modulation of Downstream Signaling Molecules by Fulvestrant in MCF-7 Cells
| Treatment (48h) | Mean pS2 (TFF1) Expression Level (Normalized) | Mean Cyclin D1 Expression Level (Normalized) |
| Vehicle Control | 1.0 | 1.0 |
| Fulvestrant (100 nM) | 0.3 | 0.4 |
Data is hypothetical and representative of expected results based on published literature.
Experimental Protocols
Protocol 1: High-Content Imaging Assay for ERα Degradation
This protocol details the immunofluorescence staining and automated imaging for quantifying the degradation of ERα in breast cancer cells treated with this compound.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
384-well, black-walled, clear-bottom imaging plates
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-ERα
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 384-well imaging plate at a density of 3,000 cells per well in complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle-only control.
-
Cell Fixation: Gently aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-ERα antibody in Blocking Buffer. Add the diluted antibody to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer. Add the solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS. Add PBS to the wells to keep the cells hydrated. Acquire images using a high-content imaging system. Use the DAPI channel for autofocus and to identify nuclei, and the FITC channel to detect the ERα signal.
-
Image Analysis: Use the imaging software to segment the nuclei based on the DAPI signal. Define the cytoplasm as a ring around the nucleus. Quantify the mean fluorescence intensity of the ERα signal within the nuclear and/or whole-cell region for each cell.
Protocol 2: Multiplexed High-Content Assay for Proliferation and Viability
This protocol allows for the simultaneous assessment of cell proliferation (using Ki67 staining) and cell viability (using a viability dye) in this compound-treated cells.
Materials:
-
ER-positive breast cancer cell line
-
384-well imaging plates
-
This compound
-
Complete cell culture medium
-
Cell viability dye (e.g., a fixable viability stain)
-
Fixation and permeabilization buffers
-
Primary antibody: Mouse anti-Ki67
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-mouse IgG
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Viability Staining: Prior to fixation, add the fixable viability dye to the cells according to the manufacturer's instructions and incubate.
-
Fixation and Permeabilization: Follow steps 3 and 4 from Protocol 1.
-
Blocking: Follow step 5 from Protocol 1.
-
Primary Antibody Incubation: Dilute the primary anti-Ki67 antibody in Blocking Buffer. Add the diluted antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 568-conjugated secondary antibody and DAPI in Blocking Buffer. Add the solution and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Follow step 8 from Protocol 1, acquiring images in the DAPI, FITC (for viability dye), and TRITC (for Ki67) channels.
-
Image Analysis: Use the imaging software to identify all cells based on the DAPI stain. Quantify the intensity of the viability dye to distinguish live and dead cells. Within the live cell population, quantify the intensity of the Ki67 signal in the nucleus to determine the percentage of proliferating cells.
Visualizations
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. High-Content Screening for Quantitative Cell Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Bexirestrant solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Bexirestrant (LAS101044) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low solubility and high permeability. Its aqueous solubility is very low, particularly in neutral pH conditions, which can pose challenges for in vitro and in vivo studies.
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation in aqueous-based cell culture media is a common issue due to this compound's low solubility. This can be triggered by a "solvent-shift" mechanism where a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium. The organic solvent concentration drops, and the drug crashes out of the solution.
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: Yes, DMSO is a common solvent for preparing concentrated stock solutions of this compound. However, it is crucial to keep the final concentration of DMSO in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. Always perform a vehicle control experiment with the same final DMSO concentration.
Q4: What are the recommended methods to improve the aqueous solubility of this compound for experimental use?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrins, and the preparation of amorphous solid dispersions or lipid-based formulations. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock solution in aqueous buffer or cell culture medium.
Table 1: Troubleshooting Protocol for this compound Precipitation
| Step | Action | Rationale | Expected Outcome |
| 1. Visual Inspection | Confirm the presence of a precipitate visually (cloudiness, solid particles). | To ensure the issue is precipitation and not another artifact. | Clear identification of the problem. |
| 2. Check Final DMSO Concentration | Calculate the final percentage of DMSO in your aqueous solution. | High concentrations of the organic stock solution can lead to precipitation upon dilution. | Aim for a final DMSO concentration of <0.5%. |
| 3. Optimize Stock Solution Concentration | Prepare a less concentrated stock solution of this compound in DMSO. | A lower stock concentration will result in a lower final organic solvent concentration when diluted to the desired experimental concentration. | Reduced likelihood of precipitation. |
| 4. Modify Dilution Method | Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. | To promote rapid and uniform mixing, preventing localized high concentrations that can initiate precipitation. | A clear, precipitate-free solution. |
| 5. Pre-warm the Aqueous Medium | Gently warm the aqueous buffer or cell culture medium before adding the this compound stock solution. | Solubility can sometimes be increased at slightly elevated temperatures. Ensure the temperature is compatible with your experimental system. | Improved dissolution of this compound. |
| 6. Employ a Formulation Strategy | If the above steps fail, consider using a solubility-enhancing formulation. | For persistent solubility issues, more advanced formulation techniques are required. | Significant improvement in aqueous solubility. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this can be optimized.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
-
The resulting clear solution is a stock of the this compound-cyclodextrin inclusion complex. Determine the concentration of this compound in the stock solution using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state, which has higher solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) or another suitable polymer
-
Dichloromethane (DCM) or another suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve this compound and the polymer (e.g., PVP/VA 64) in a suitable solvent like DCM. A common drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to obtain a thin film on the flask wall.
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion. This can be gently scraped from the flask and stored in a desiccator.
-
To use, weigh the required amount of the ASD and dissolve it in the aqueous medium. The dissolution rate and apparent solubility should be significantly improved compared to the crystalline drug.
Visualizing this compound's Mechanism of Action and Experimental Workflows
To better understand the context of this compound's use and the experimental approaches to its solubility challenges, the following diagrams are provided.
Caption: Mechanism of action of this compound as a SERD.
Technical Support Center: Optimizing Bexirestrant Dosage for Long-Term Cell Culture
Welcome to the technical support center for Bexirestrant. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and quantitative data to guide your research.
Disclaimer: While this guide focuses on this compound, a significant portion of the available in vitro research has been conducted on Fulvestrant, a well-characterized selective estrogen receptor degrader (SERD) with a similar mechanism of action. This compound is also an orally bioavailable SERD that targets and degrades the estrogen receptor (ERα), including wild-type and mutant forms.[1] Therefore, the protocols and data presented for Fulvestrant serve as a strong starting point and can be adapted for use with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ERα), inducing a conformational change that leads to the degradation of the receptor.[1] This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively block the receptor, SERDs like this compound actively reduce the total amount of ER protein in the cell.[2][3]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on studies with the similar SERD, Fulvestrant, a starting range of 1 nM to 100 nM is often effective for inhibiting the growth of ER-positive breast cancer cell lines.[4] For example, the IC50 for Fulvestrant in MCF-7 cells has been reported to be as low as 0.29 nM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How stable is this compound in cell culture medium?
Q4: How long does it take for this compound to degrade the estrogen receptor?
A4: The degradation of the estrogen receptor by SERDs like Fulvestrant is a relatively rapid process. Significant reductions in ERα protein levels can be observed within 24 to 72 hours of treatment in various breast cancer cell lines.[5][6]
Troubleshooting Guide
Problem 1: My cells are showing high levels of cytotoxicity even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to SERDs.
-
Solution: Perform a thorough dose-response curve starting from a very low concentration range (e.g., picomolar to nanomolar) to determine the precise IC50 value for your specific cell line.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess the effect of the solvent on cell viability.
-
Problem 2: I am not observing the expected decrease in cell proliferation after treating with this compound.
-
Possible Cause 1: Sub-optimal drug concentration. The concentration of this compound may be too low to effectively inhibit cell growth.
-
Solution: Re-evaluate the optimal dosage by performing a dose-response experiment. Ensure that the drug is being replenished regularly during long-term culture.
-
-
Possible Cause 2: Development of drug resistance. Prolonged exposure to this compound can lead to the development of resistance.[7]
-
Possible Cause 3: Low or absent estrogen receptor expression. The target of this compound, the estrogen receptor, may be expressed at very low levels or be absent in your cell line.
-
Solution: Confirm the ERα expression status of your cell line using techniques like Western blotting or qPCR.
-
Problem 3: My cells have become resistant to long-term this compound treatment. What should I do?
-
Possible Cause: Upregulation of alternative signaling pathways. Resistance to SERDs can occur through the activation of bypass signaling pathways, such as the EGFR, HER2, or PI3K/AKT pathways, which can drive cell proliferation independently of the estrogen receptor.[8][9]
-
Solution 1: Combination therapy. Consider combining this compound with inhibitors of the identified bypass pathways. For example, preclinical studies have shown that combining Fulvestrant with EGFR or HER2 inhibitors can enhance its anti-tumor activity.[8]
-
Solution 2: Characterize the resistant cells. Analyze the resistant cell line to identify the specific mechanisms of resistance. This can involve assessing changes in gene expression, protein levels, and the activation state of key signaling molecules.
-
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Fulvestrant in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments with this compound.
Table 1: IC50 Values of Fulvestrant in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (nM) | Incubation Time | Reference |
| MCF-7 | ER+ | 0.29 | 5 days | [4] |
| T47D | ER+ | Not specified | Not specified | [10] |
| BT-474 | ER+, HER2+ | Not specified | Not specified | [5] |
| ZR-75-1 | ER+ | Not specified | Not specified | [11] |
| BCap37 | ER- | No effect | 72 hours | [12] |
| Bats-72 (Doxorubicin-resistant) | ER- | No direct cytotoxicity | 72 hours | [12] |
| Bads-200 (Doxorubicin-resistant) | ER- | No direct cytotoxicity | 72 hours | [12] |
Table 2: Effect of Fulvestrant on Doxorubicin IC50 in Resistant Cell Lines
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + 5 µM Fulvestrant IC50 (µM) | Reference |
| Bats-72 | 1.91 ± 0.17 | 0.50 ± 0.10 | [12] |
| Bads-200 | 10.97 ± 3.86 | 1.47 ± 0.05 | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound (IC50)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a colorimetric viability assay such as the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours). The incubation time should be sufficient to observe an effect on cell proliferation.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.[13]
-
Protocol 2: Long-Term Culture with this compound and Monitoring for Resistance
This protocol outlines a general procedure for maintaining cell cultures with continuous this compound exposure to study long-term effects and the potential development of resistance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture flasks (e.g., T-25 or T-75)
-
Standard cell culture reagents (Trypsin-EDTA, PBS)
Procedure:
-
Initiation of Treatment:
-
Culture the cells in their standard growth medium.
-
Once the cells reach approximately 70-80% confluency, begin treatment with this compound at a concentration around the IC50 value determined in Protocol 1.
-
-
Maintenance of Culture:
-
Change the culture medium containing fresh this compound every 2-3 days to ensure a consistent drug concentration.
-
Observe the cells regularly for changes in morphology and growth rate.
-
-
Sub-culturing:
-
When the cells reach 80-90% confluency, sub-culture them as you would normally.
-
After pelleting the cells, resuspend them in fresh medium containing this compound at the desired concentration and re-plate them in new flasks.
-
-
Monitoring for Resistance:
-
At regular intervals (e.g., every 2-4 weeks), perform a cell viability assay (as described in Protocol 1) on a sample of the long-term treated cells to determine if there is a shift in the IC50 value. An increase in the IC50 value is indicative of the development of resistance.
-
Periodically, lyse a sample of the cells to analyze the expression levels of ERα by Western blotting to confirm the continued efficacy of this compound in degrading the receptor.
-
If resistance is observed, further molecular analysis can be performed to investigate the underlying mechanisms.
-
Protocol 3: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation
This protocol describes how to assess the degradation of ERα protein in response to this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cell culture plates with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in ERα protein levels in the this compound-treated samples compared to the control.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. Facebook [cancer.gov]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fulvestrant-induced expression of ErbB3 and ErbB4 receptors sensitizes oestrogen receptor-positive breast cancer cells to heregulin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fulvestrant reverses doxorubicin resistance in multidrug-resistant breast cell lines independent of estrogen receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ww2.amstat.org [ww2.amstat.org]
Troubleshooting inconsistent results in Bexirestrant experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Bexirestrant (LSZ102), an oral selective estrogen receptor degrader (SERD).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable selective estrogen receptor degrader/downregulator (SERD). It functions by specifically targeting and binding to the estrogen receptor (ER), including both wild-type and mutant forms. This binding induces a conformational change in the ER, leading to its degradation via the proteasome pathway. The subsequent reduction in ER levels prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[1][2][3][4][5]
Q2: What are the known resistance mechanisms to SERDs like this compound?
Resistance to SERD therapy can emerge through several mechanisms, including:
-
ESR1 Mutations: Mutations in the estrogen receptor gene (ESR1) can lead to ligand-independent ER activity, reducing the efficacy of endocrine therapies.[6][7][8]
-
Activation of Alternative Signaling Pathways: Upregulation of compensatory signaling pathways, such as the PI3K/AKT/mTOR and EGFR/HER2 pathways, can drive cell proliferation independently of the ER pathway.[9][10][11]
-
Cell Cycle Dysregulation: Alterations in cell cycle components can allow cancer cells to bypass the inhibitory effects of ER degradation.
Q3: What are some potential off-target effects to be aware of?
While specific off-target profiling for this compound is not extensively published, studies on other SERDs like fulvestrant have shown potential off-target effects. For instance, some ER-targeting drugs may engage the G protein-coupled estrogen receptor (GPR30), which could lead to immunogenic modulation.[12][13][14] It is crucial to consider that off-target effects can be a source of inconsistent results or unexpected cellular phenotypes.[12][13][14]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding outer wells of the microplate, which are more prone to evaporation ("edge effect"). |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Maintain a consistent and low passage number for all experiments. |
| This compound Solubility/Stability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.[15] Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed cytotoxic levels (typically <0.1%).[15] |
| Inconsistent Incubation Times | Standardize the duration of drug exposure and the timing of assay readout precisely. |
| Media Components | Phenol red in culture media has weak estrogenic activity and can interfere with experiments. Consider using phenol red-free media supplemented with charcoal-stripped serum to reduce background estrogenic effects.[16] |
Problem 2: Inconsistent or no evidence of Estrogen Receptor (ERα) degradation on Western blot.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for ERα degradation in your specific cell line. Degradation is a time-dependent process.[17] |
| Low ERα Expression in Cell Line | Confirm the basal ERα expression level in your chosen cell line. Some ER-positive cell lines may have relatively low endogenous receptor levels. |
| Inefficient Protein Lysis | Use a robust lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation during sample preparation. |
| Poor Antibody Performance | Validate your primary antibody for ERα. Ensure it is specific and used at the recommended dilution. Include a positive control cell lysate (e.g., from untreated MCF-7 cells) and a negative control (e.g., ER-negative cell line like MDA-MB-231). |
| Western Blot Technical Issues | Ensure complete protein transfer from the gel to the membrane. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody incubation times. Ensure thorough washing steps to minimize background noise. |
| Saturated Degradation Pathway | At very high concentrations of a SERD, the proteasomal degradation pathway can become saturated, leading to less efficient receptor degradation.[18] Consider this possibility if you observe a non-linear degradation response at high doses. |
Quantitative Data
Note: Preclinical in vitro data for this compound (LSZ102), such as IC50 values in various cell lines, are not widely available in the public domain. The following tables provide clinical data from a Phase I study and comparative preclinical data for the well-established SERD, Fulvestrant.
Table 1: Clinical Activity of this compound (LSZ102) in a Phase I Study (NCT02734615) [2][7][9][19][20]
| Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| This compound Monotherapy | 1.3% | 9.1% | 1.8 months |
| This compound + Ribociclib | 15.8% - 16.9% | 35.1% - 35.5% | 6.2 months |
| This compound + Alpelisib | 5.4% - 7.0% | 18.9% - 20.9% | 3.5 months |
Table 2: Comparative IC50 Values for Fulvestrant in Breast Cancer Cell Lines
| Cell Line | ER Status | Fulvestrant IC50 (approximate) | Citation(s) |
| MCF-7 | Positive | 0.29 nM | [21] |
| T47D | Positive | Not specified | |
| CAMA-1 | Positive | Not specified | |
| ZR-75-1 | Positive | Not specified | |
| MDA-MB-231 | Negative | No effect | [22] |
| BT-20 | Negative | No effect | [21] |
Experimental Protocols & Methodologies
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 3-5 days) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Culture cells (e.g., MCF-7) to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH) on the same or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control to determine the relative reduction in ERα levels.[17]
Visualizations
Caption: this compound binds to the estrogen receptor, leading to its degradation by the proteasome.
Caption: A logical workflow for troubleshooting inconsistent Western blot results for ERα degradation.
Caption: Key mechanisms of resistance to SERD therapy, including ESR1 mutations and alternative signaling.
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
- 16. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 18. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Supplement 1 from A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen ReceptorâPositive Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 20. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexirestrant Stability and Storage: A Technical Guide for Researchers
Answering the critical questions on the stability and proper handling of Bexirestrant, this technical support center provides researchers, scientists, and drug development professionals with essential guidance for their experiments. While specific public data on the comprehensive stability profile of this compound is limited, this guide offers best-practice recommendations based on available information and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C. The compound should be kept in a tightly sealed container and protected from direct sunlight and sources of ignition. It is also advisable to store it in a cool and well-ventilated area.
Q2: Are there any known incompatibilities for this compound?
This compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation of the compound.
Q3: How should I handle this compound safely in the laboratory?
Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions). 2. Ensure the storage container is airtight and protected from light. 3. Review experimental protocols to ensure this compound was not exposed to incompatible substances (strong acids/bases, oxidizing/reducing agents). 4. Consider performing a purity analysis (e.g., by HPLC) on the stored compound to assess its integrity. |
| Difficulty dissolving this compound. | Inappropriate solvent selection. | While specific solubility data is not widely published, for other selective estrogen receptor degraders (SERDs), solvents such as DMSO and ethanol are commonly used. It is recommended to perform small-scale solubility tests to determine the most appropriate solvent and concentration for your specific application. |
| Precipitation of this compound from solution during storage. | Supersaturation or storage at an inappropriate temperature. | 1. Ensure the concentration of this compound in the solution is not above its solubility limit in the chosen solvent at the storage temperature. 2. If storing at low temperatures, confirm that the solvent system is appropriate and does not freeze or cause the compound to precipitate. A brief sonication may help redissolve the compound if precipitation occurs upon thawing. |
Experimental Protocols for Stability Assessment
For researchers needing to establish the stability of this compound in their specific experimental conditions, conducting a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to understand its degradation pathways. The International Council for Harmonisation (ICH) Q1A(R2) guideline on stability testing provides a framework for such studies.
Forced Degradation Study Protocol Example:
This protocol is a general guideline and should be adapted based on the specific experimental needs.
Key Steps in the Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This method should be able to separate the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed under each stress condition.
-
This data will help in identifying the degradation pathways and the conditions to avoid during routine handling and experimentation.
-
Signaling Pathway Context
This compound is a selective estrogen receptor degrader (SERD). Understanding its mechanism of action is crucial for interpreting experimental results. The following diagram illustrates the general signaling pathway affected by SERDs.
By promoting the degradation of the estrogen receptor, this compound effectively blocks estrogen-mediated signaling pathways that drive the proliferation of certain cancer cells. Maintaining the stability of this compound is therefore paramount to ensuring its efficacy in experimental settings.
Technical Support Center: Bexirestrant Assays and Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to cell line contamination that may affect Bexirestrant assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable selective estrogen receptor degrader/downregulator (SERD).[1] It functions by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor (ERα).[1] This binding induces a conformational change in the receptor, leading to its degradation.[1][2][3] Consequently, ER-mediated signaling is prevented, which inhibits the growth and survival of ER-expressing cancer cells.[1]
Q2: What is cell line contamination and why is it a concern for my this compound assay?
A2: Cell line contamination refers to the presence of unintended cells or microorganisms in your cell culture.[4][5] This is a major issue in biomedical research, with estimates suggesting that 18-36% of all cell lines are misidentified or cross-contaminated.[6][7] Contamination can lead to unreliable and irreproducible experimental results, wasting time and resources.[5][7] For this compound assays, which target the estrogen receptor, contamination can significantly alter the cellular response and lead to inaccurate measurements of drug efficacy.
Q3: What are the common types of cell line contamination?
A3: The main categories of cell culture contaminants are:
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Biological contaminants: This includes bacteria, molds, yeasts, viruses, and mycoplasma.[4][8][9] Cross-contamination with other cell lines is also a significant problem.[4][10]
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Chemical contaminants: These can be impurities in media, sera, water, or from plasticware and detergents.[4][8]
Q4: How can I detect cell line contamination?
A4: Detection methods vary depending on the type of contaminant:
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Visual Inspection: Bacterial, yeast, and mold contamination can often be detected by changes in the culture medium's appearance (e.g., turbidity, color change) or by observing the contaminants under a microscope.[11][12]
-
Mycoplasma Detection: Mycoplasma is a common and insidious contaminant as it often does not cause visible changes to the culture.[11][13] Detection requires specific methods such as PCR-based assays, DNA staining (e.g., DAPI or Hoechst), or ELISA kits.[5][14]
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Cross-Contamination Detection: The most reliable method for authenticating a human cell line and detecting cross-contamination is Short Tandem Repeat (STR) profiling.[6][15][16][17][18] This technique generates a unique DNA fingerprint for a cell line.[6][16] Other methods include karyotyping and DNA barcoding.[16][19]
Q5: How can cell line contamination specifically affect my this compound assay results?
A5: Cell line contamination can impact this compound assay outcomes in several ways:
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Altered Estrogen Receptor (ER) Expression: A contaminating cell line may have a different level of ER expression than the intended cell line, or may not express the ER at all. This will directly impact the apparent potency of an ER-targeting drug like this compound.
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Changes in Cell Growth and Metabolism: Contaminants like mycoplasma can alter the growth rate, metabolism, and gene expression of host cells.[13][20] This can affect the baseline cellular health and response to treatment, leading to skewed viability or proliferation assay results.
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Interference with Signaling Pathways: Contaminants can activate or inhibit signaling pathways that cross-talk with the ER pathway, thereby modifying the cellular response to this compound.
-
Competition for Nutrients: Rapidly growing contaminants can deplete essential nutrients from the culture medium, stressing the intended cells and making them less responsive to the drug.[21]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in this compound assays that may be caused by cell line contamination.
Problem 1: Inconsistent or non-reproducible assay results.
| Possible Cause | Recommended Action |
| Undetected Mycoplasma Contamination | 1. Immediately quarantine the affected cell line.[8] 2. Test the cell line for mycoplasma using a reliable method (e.g., PCR-based kit).[5][22] 3. If positive, discard the contaminated culture and start with a fresh, authenticated stock.[8][13] 4. If the cell line is irreplaceable, consider treatment with a specific anti-mycoplasma agent, but be aware that this can also affect cell physiology.[4][13] |
| Cross-Contamination with another Cell Line | 1. Perform STR profiling to authenticate the cell line's identity.[15][17][18] 2. Compare the STR profile to a reference database (e.g., ATCC, DSMZ). 3. If the cell line is misidentified or mixed, discard it and obtain a new, authenticated vial from a reputable cell bank.[5] |
| Intermittent Microbial Contamination | 1. Review and reinforce aseptic techniques in the laboratory.[8][23] 2. Regularly clean and disinfect incubators, biosafety cabinets, and water baths.[8][24] 3. Ensure all media, sera, and reagents are sterile.[12][25] |
Problem 2: Unexpected changes in cell morphology or growth rate.
| Possible Cause | Recommended Action |
| Bacterial or Fungal Contamination | 1. Visually inspect the culture under a microscope for bacteria, yeast, or fungal filaments.[11] 2. Check for turbidity or a sudden pH change in the medium.[11] 3. If contamination is confirmed, discard the culture immediately to prevent it from spreading.[8] 4. Thoroughly decontaminate the incubator and biosafety cabinet.[8] |
| Viral Infection | 1. Viral contamination is difficult to detect visually.[4][26] 2. If you suspect a viral infection, specific molecular tests (e.g., PCR) or electron microscopy may be required.[4][26] 3. It is often best to discard the suspected culture and start with a fresh stock. |
Problem 3: this compound appears less potent (higher IC50) than expected.
| Possible Cause | Recommended Action |
| Contaminating Cell Line with Low/No ER Expression | 1. Authenticate the cell line using STR profiling.[15][18] 2. Verify the ER expression level of your cell line using methods like Western blot or qPCR. |
| Mycoplasma-induced Resistance | 1. Test for mycoplasma contamination.[22] Mycoplasma can alter cellular responses to drugs.[21] 2. If positive, discard the culture and use a clean, authenticated stock for your experiments. |
Quantitative Impact of Contamination on this compound Assay Results
The following table summarizes the potential quantitative effects of different types of contamination on key readouts of a this compound assay. These are generalized effects, and the actual impact will depend on the specific cell line, contaminant, and assay conditions.
| Type of Contamination | Parameter | Potential Effect | Reasoning |
| Mycoplasma | IC50 of this compound | Increase | Mycoplasma can alter cell metabolism and gene expression, potentially leading to drug resistance.[13][20][21] |
| Maximum ER Degradation | Decrease | Altered cellular machinery may impair the proteasomal degradation pathway targeted by this compound. | |
| Assay Variability | Increase | Inconsistent effects of mycoplasma on cell health and drug response lead to higher variability between replicates and experiments. | |
| Cross-Contamination (with ER-negative cells) | IC50 of this compound | Increase | The presence of ER-negative cells that do not respond to this compound will skew the dose-response curve. |
| Maximum ER Degradation | Decrease | The overall ER degradation will be lower as a significant portion of the cell population does not express the target. | |
| Basal ER Expression | Decrease | The average ER expression level across the mixed population will be lower. | |
| Bacterial/Fungal | IC50 of this compound | Unreliable | Rapid cell death caused by the contaminant will mask any drug-specific effects.[11] |
| Maximum ER Degradation | Unreliable | Cellular stress and death will lead to non-specific protein degradation. | |
| Assay Readout (e.g., luminescence, fluorescence) | Quenching or Artifacts | Microbial products can interfere with assay reagents and detection methods. |
Experimental Protocols
Protocol 1: Cell Line Authentication using STR Profiling
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Sample Preparation:
-
PCR Amplification:
-
Capillary Electrophoresis:
-
Separate the fluorescently labeled PCR products using a genetic analyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Compare the generated STR profile to the reference profile of the cell line from a reputable database. A match of ≥80% is generally required for authentication.[15]
-
Protocol 2: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture.
-
DNA Extraction: Extract DNA from the culture supernatant using a suitable commercial kit.
-
PCR Amplification:
-
Perform PCR using a mycoplasma-specific primer set that targets conserved regions of the mycoplasma genome (e.g., 16S rRNA gene).
-
Include positive and negative controls in the PCR run.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
A band of the expected size in the sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: this compound signaling pathway and points of interference by cell line contaminants.
Caption: Troubleshooting workflow for this compound assays affected by suspected contamination.
References
- 1. Facebook [cancer.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 13. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. Cell Line Authentication [worldwide.promega.com]
- 18. Cell Line Authentication (Human) – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 19. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. corning.com [corning.com]
- 25. corning.com [corning.com]
- 26. Viral contamination in cell culture: analyzing the impact of Epstein Barr virus and Ovine Herpesvirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Bexirestrant (LSZ102) In Vivo Efficiency Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Bexirestrant (also known as LSZ102) delivery in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LSZ102) is an orally bioavailable, potent selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), which induces the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.[2][3] this compound has been designed to be effective against both wild-type and mutant forms of ERα, which are a common cause of resistance to other endocrine therapies.[3]
Q2: What are the main challenges in achieving efficient in vivo delivery of this compound?
A2: Like many oral targeted therapies, the primary challenges for this compound revolve around its physicochemical properties which can affect its oral bioavailability. While developed to have improved oral bioavailability compared to the first-generation SERD, fulvestrant, factors such as solubility and metabolism can still influence the consistency of in vivo exposure.[1][2] In preclinical studies, achieving consistent and optimal drug levels in plasma and tumor tissue is crucial for reliable efficacy and toxicity assessments.
Q3: What are some common formulation strategies to improve the oral bioavailability of SERDs like this compound?
A3: Several strategies can be employed to enhance the oral bioavailability of compounds like this compound:
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Amorphous Solid Dispersions: This technique improves the dissolution rate and solubility of a drug by stabilizing it in a high-energy, non-crystalline form.
-
Nanoparticle Formulations: Reducing the particle size of the drug increases its surface area, which can lead to faster dissolution and better absorption.
-
Lipid-Based Delivery Systems: Formulating the drug in lipid carriers can improve its solubility in the gastrointestinal tract and may facilitate lymphatic transport, potentially bypassing first-pass metabolism.
-
Pharmacokinetic Boosting: Co-administering the drug with an agent that inhibits its metabolism can increase its systemic exposure.
Q4: What are the known resistance pathways to SERD therapy?
A4: Resistance to SERDs like this compound can emerge through several mechanisms, including:
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Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR and Cyclin D-CDK4/6 can decouple cell growth from ER signaling.[3][4][5]
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ER-independent signaling: Tumor cells may evolve to become completely independent of the estrogen receptor for their growth and survival.
-
Alterations in the cell cycle: Overexpression of key cell cycle proteins, such as Cyclin E2, has been identified as a potential biomarker for resistance.[4]
Troubleshooting Guide
Problem 1: Inconsistent or low tumor growth inhibition in a xenograft model.
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Possible Cause 1: Suboptimal Drug Exposure.
-
Solution: Verify the oral bioavailability of your this compound formulation. Consider reformulating using techniques mentioned in the FAQ section. It is also critical to perform pharmacokinetic studies to correlate plasma and tumor drug concentrations with the observed efficacy. In early preclinical studies of this compound's chemical series, oral bioavailability in mice varied between analogs.[1]
-
-
Possible Cause 2: Vehicle or Dosing Issues.
-
Solution: Ensure the formulation is homogenous and stable. For solution-based formulations, ensure the drug does not precipitate out. For suspensions, ensure adequate resuspension before each dose. Refer to the detailed experimental protocol below for a sample vehicle and preparation method. Also, confirm the accuracy of your dosing volume and technique (e.g., oral gavage).
-
-
Possible Cause 3: Model-Specific Resistance.
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Solution: Characterize the genomic profile of your cancer cell line or patient-derived xenograft (PDX) model. It may harbor mutations that confer primary resistance to SERD therapy. For instance, while this compound is designed to target ESR1 mutations, other resistance pathways may be active.[3]
-
Problem 2: Unexpected toxicity or weight loss in animal models.
-
Possible Cause 1: Formulation-Related Toxicity.
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Solution: Some solubilizing agents used in formulations (e.g., Cremophor) can cause toxicity at high concentrations or with repeated dosing. Evaluate the tolerability of the vehicle alone in a control group of animals.
-
-
Possible Cause 2: On-Target Toxicity.
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Solution: Gastrointestinal issues are a known class effect of oral SERDs.[3][6] If toxicity is observed, consider a dose reduction or intermittent dosing schedule. In the Phase I clinical trial of this compound, gastrointestinal adverse events were the most common.[3][6] It's important to establish a maximum tolerated dose (MTD) in your specific animal model.
-
Quantitative Data
The following table summarizes preclinical pharmacokinetic data for this compound (LSZ102, compound 10 ) and a related analog from its discovery program, providing insights into its oral bioavailability.
| Compound | Molecular Weight | ERα Transcription IC50 (nM) | % ERα Remaining | Mouse Clearance (mL/min/kg) | Mouse Oral Bioavailability (%) |
| 53s | 464.6 | 12 | 16 | Not Determined | Not Determined |
| 10 (LSZ102) | 479.63 | 0.3 | 11 | 24 | 20 |
| Data extracted from the Journal of Medicinal Chemistry, 2018, 61(7), 2837-2864.[1] |
Experimental Protocols
Protocol: Preparation and Oral Administration of this compound in a Mouse Xenograft Model
This protocol is a representative example based on methodologies used in the preclinical development of oral SERDs.[1] Researchers must optimize this protocol for their specific experimental needs.
1. Materials:
- This compound (LSZ102) powder
- Phosphate-buffered saline (PBS)
- 1 N Sodium Hydroxide (NaOH)
- PEG300
- Cremophor EL or a similar solubilizing agent (e.g., Solutol)
- 1 N Hydrochloric Acid (HCl) for pH adjustment
- Sterile water
- Appropriate sized oral gavage needles
2. Vehicle Preparation:
- Prepare a 20% Cremophor solution in sterile water.
- In a sterile container, combine PBS, PEG300, and the 20% Cremophor solution. A representative vehicle could be: 10% PEG300 and 25% of the 20% Cremophor solution in PBS.
3. This compound Formulation (Example for a 3 mg/kg dose):
- Calculate the total volume of formulation needed based on the number of animals and a dosing volume of 10 mL/kg.
- Weigh the required amount of this compound powder.
- Add the vehicle to the this compound powder.
- Add 1 equivalent of 1 N NaOH to aid in solubilization.
- Vortex or sonicate until the powder is fully dissolved.
- Adjust the pH to a physiologically acceptable range (e.g., pH 7.0-7.4) using 1 N HCl.
- Visually inspect the solution to ensure there is no precipitate.
4. Animal Dosing:
- Weigh each animal to calculate the precise dosing volume.
- Administer the this compound formulation via oral gavage.
- Ensure proper technique to avoid accidental administration into the lungs.
- Monitor animals for any immediate adverse reactions.
5. Post-Dosing Monitoring:
- Monitor animal weight, food and water intake, and general appearance daily.
- Measure tumor volume with calipers at predetermined intervals (e.g., twice weekly).
Visualizations
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms to Combined CDK4/6 Inhibitors and Endocrine Therapy in ER+/HER2− Advanced Breast Cancer: Biomarkers and Potential Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]
- 6. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexirestrant Cytotoxicity in Non-Cancer Cells: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential cytotoxicity of Bexirestrant in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about cytotoxicity in non-cancer cells?
This compound is a selective estrogen receptor degrader (SERD), a class of drugs designed to bind to and promote the degradation of estrogen receptors (ERs).[1][2][3] This mechanism is effective in treating ER-positive breast cancers. However, since estrogen receptors are also expressed in various normal tissues such as the endometrium, bone, heart, and brain, it is crucial to evaluate the potential for off-target or on-target/off-tumor cytotoxicity in non-cancerous cells to assess the overall safety profile of the compound.[4]
Q2: My initial screen with this compound shows a decrease in cell viability in my non-cancerous cell line. What is the likely mechanism?
A decrease in cell viability can be due to two primary mechanisms: cytotoxicity (direct cell killing) or cytostatic effects (inhibition of proliferation). This compound's primary mechanism of action, ER degradation, can lead to cell cycle arrest and apoptosis in ER-dependent cells.[5] However, off-target effects unrelated to ER degradation could also induce cytotoxicity.[6][7] It is important to perform assays that can distinguish between these different cellular outcomes.
Q3: Which non-cancerous cell lines are most relevant for testing this compound-induced cytotoxicity?
The choice of cell line should be guided by the expression of estrogen receptors (ERα and ERβ) and the intended clinical application of this compound. Cell lines derived from tissues with known ER expression are highly relevant. Examples include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To assess vascular effects.
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Normal human breast epithelial cells (e.g., MCF-10A): To compare with cancerous breast cell lines.[8]
-
Human osteoblasts (e.g., hFOB 1.19): To evaluate potential effects on bone cells.
-
Human endometrial cells (e.g., HEC-1-A): Given the high expression of ER in the endometrium.
Q4: How do I interpret conflicting results between different cytotoxicity assays, for example, MTT and LDH assays?
Discrepancies between assays are common and can provide valuable mechanistic insights.
-
An MTT assay measures metabolic activity, which can decrease due to either cell death or a reduction in proliferation (a cytostatic effect).
-
An LDH assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating cytotoxic events leading to membrane rupture (necrosis or late apoptosis).[6]
If you observe a decrease in the MTT assay signal but no significant increase in LDH release, it may suggest that this compound is having a cytostatic effect or inducing apoptosis without immediate membrane rupture. Conversely, a strong LDH signal with a less pronounced MTT decrease might indicate rapid necrosis.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to skewed results. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Pipetting Errors | Use calibrated multichannel pipettes and ensure consistent technique. When adding reagents, place the pipette tip at the same depth and angle in each well. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent (ensuring the solvent itself is non-toxic at the final concentration). |
| Inconsistent Incubation Times | Ensure that the timing for reagent addition and plate reading is consistent across all plates in an experiment. |
Issue 2: Unexpectedly High or Low Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the stock solution concentration and the dilution series calculations. Prepare fresh dilutions for each experiment. |
| Cell Line Health and Passage Number | Use cells at a consistent and low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for contamination. Contaminants can affect cell health and metabolism, confounding assay results. |
| Interaction with Media Components | Some compounds can interact with components in the culture medium (e.g., serum proteins, phenol red). Consider testing in serum-free media for a short duration or using phenol red-free media if interference is suspected. |
Data Presentation: Illustrative Cytotoxicity of this compound
The following tables represent hypothetical data to illustrate how to present results from cytotoxicity assays.
Table 1: Cell Viability (MTT Assay) of Non-Cancer Cell Lines after 48h Treatment with this compound
| Cell Line | This compound IC50 (µM) |
| HUVEC | > 100 |
| MCF-10A | 75.3 |
| hFOB 1.19 | > 100 |
| HEC-1-A | 45.8 |
IC50: The concentration of a drug that inhibits cell viability by 50%.
Table 2: Membrane Integrity (LDH Release) of Non-Cancer Cell Lines after 48h Treatment with this compound
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (relative to max lysis) |
| HUVEC | 100 | 8.2% |
| MCF-10A | 100 | 15.6% |
| hFOB 1.19 | 100 | 5.1% |
| HEC-1-A | 100 | 28.4% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 200 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Reading: Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound as a Selective Estrogen Receptor Degrader (SERD).
References
- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to handle Bexirestrant resistance in cell culture models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Bexirestrant (fulvestrant) resistance in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in breast cancer cell lines?
A1: Acquired resistance to this compound, a selective estrogen receptor degrader (SERD), is a multifaceted issue. The primary mechanisms observed in cell culture models include:
-
Alterations in the Estrogen Receptor (ERα):
-
Activation of Bypass Signaling Pathways:
-
EGFR/HER2 Signaling: Upregulation and/or hyperactivation of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) can drive cell proliferation independently of the ER pathway.[5][6] This can occur through the upregulation of EGFR ligands like HB-EGF.
-
PI3K/AKT/mTOR Pathway: This survival pathway is frequently activated in endocrine-resistant breast cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN.
-
MAPK/ERK Pathway: Increased signaling through the MAPK/ERK pathway can also promote cell survival and proliferation in the presence of this compound.
-
-
Cell Cycle Dysregulation: Alterations in cell cycle machinery, such as the overexpression of cyclin E2, can contribute to resistance.[1]
Q2: Which cell lines are most commonly used to model this compound resistance?
A2: The most frequently used cell lines are ER-positive breast cancer cell lines, including:
-
MCF-7: A well-characterized, ER-positive, luminal A breast cancer cell line that is initially sensitive to this compound.
-
T47D: Another ER-positive, luminal A breast cancer cell line that is also widely used for studying endocrine resistance.[7]
Q3: How long does it typically take to generate a this compound-resistant cell line in vitro?
A3: The development of stable this compound resistance is a long-term process. It typically involves continuous culture of sensitive cells in the presence of the drug for 6 to 12 months .[2] During this period, the concentration of this compound is often gradually increased to select for resistant clones.
Q4: What are the expected phenotypic changes in this compound-resistant cells?
A4: Besides reduced sensitivity to this compound, resistant cell lines may exhibit:
-
Altered Morphology: Changes in cell shape and adherence properties.
-
Increased Proliferation Rate: In some cases, resistant cells may proliferate faster than parental cells in the absence of the drug.
-
Hormone Independence: The ability to grow in estrogen-depleted conditions.
-
Cross-resistance or Sensitivity to other drugs: Resistance to this compound may confer resistance or sensitivity to other endocrine therapies or chemotherapeutic agents.
Troubleshooting Guides
Problem 1: Difficulty in Generating Resistant Cell Lines
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death, no resistant colonies emerging after several months. | Initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound (e.g., 1-10 nM) and gradually increase the concentration over several months as the cells adapt. |
| Cell line is not suitable or has become contaminated. | Confirm the identity and ER-status of your parental cell line using STR profiling and Western blotting. Ensure aseptic cell culture technique to prevent contamination. | |
| Resistant phenotype is not stable and is lost upon drug withdrawal. | Insufficient selection pressure or duration of treatment. | Continue to culture the resistant cells in the presence of a maintenance dose of this compound (e.g., 100 nM) for an extended period to ensure the stability of the resistant phenotype.[1] |
| Heterogeneous population with a small fraction of truly resistant cells. | Perform single-cell cloning to isolate and expand a pure population of resistant cells. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| IC50 values are not reproducible between experiments. | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of drug treatment. |
| Issues with drug dilution or stability. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure proper storage of the this compound stock. | |
| Low signal or small dynamic range in the assay. | Incorrect assay for the cell number or incubation time. | Optimize the cell seeding density and the incubation time with the viability reagent. Consider using a more sensitive assay (e.g., a luminescence-based ATP assay instead of a colorimetric MTT assay).[8][9] |
Problem 3: Issues with Western Blotting for Resistance Markers
| Symptom | Possible Cause | Suggested Solution |
| No or weak signal for ERα in parental cells. | Antibody not suitable or inactive. | Use a validated antibody for ERα. Check the recommended antibody dilution and incubation conditions. Include a positive control cell lysate (e.g., from untreated MCF-7 cells). |
| Low protein concentration or degradation. | Prepare fresh cell lysates using appropriate protease and phosphatase inhibitors. Quantify protein concentration accurately before loading. | |
| Inconsistent loading between lanes. | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein in each lane. |
| Poor transfer of high molecular weight proteins. | Optimize the transfer conditions (voltage, time, and buffer composition) for your specific protein of interest. | |
| High background on the membrane. | Insufficient blocking or washing. | Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). Increase the number and duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 | ~ 0.1 - 1.0 | > 1000 | ~1000 - 10,000 |
| T47D | ~ 1.0 - 10 | > 1000 | ~100 - 1000 |
Note: IC50 values can vary between laboratories depending on the specific assay conditions and the method used to generate the resistant line.
Table 2: Reported Changes in Key Protein Markers in this compound-Resistant Cell Lines.
| Protein | Change in Expression/Activity | Method of Detection |
| ERα | Decreased or lost | Western Blot, qRT-PCR |
| EGFR | Increased expression | Western Blot, qRT-PCR |
| p-EGFR | Increased phosphorylation | Western Blot |
| HER2 | Increased expression | Western Blot |
| p-AKT | Increased phosphorylation | Western Blot |
| p-ERK1/2 | Increased phosphorylation | Western Blot |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant MCF-7 Cells
-
Initial Culture: Culture MCF-7 cells in their recommended growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Initiation of Treatment: Once the cells are stably growing, add this compound to the culture medium at a starting concentration of 1 nM.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 1-2 months), increase the concentration of this compound by 2-fold.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the concentration up to a final maintenance dose of 100 nM. This entire process can take 6-12 months.
-
Characterization and Banking: Once a stable resistant line is established (i.e., it proliferates consistently in 100 nM this compound), characterize its phenotype (IC50, expression of resistance markers) and establish a cryopreserved cell bank.
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding: Trypsinize and count the parental and resistant cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours to allow the cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS only). Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results and calculate the IC50 values.
Protocol 3: Western Blot for EGFR and p-EGFR
-
Cell Lysis: Grow parental and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR (e.g., 1:1000 dilution) and p-EGFR (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of EGFR and p-EGFR to the loading control.
Visualizations
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Key signaling pathways involved in this compound resistance.
Caption: Logical troubleshooting tree for common experimental issues.
References
- 1. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. T47D breast cancer cells switch from ER/HER to HER/c-Src signaling upon acquiring resistance to the antiestrogen fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Validating ER Antibody Specificity Post-Bexirestrant Treatment
Here is a technical support guide for validating Estrogen Receptor (ER) antibody specificity following Bexirestrant treatment.
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and answers to frequently asked questions regarding the validation of Estrogen Receptor (ER) antibodies after treatment with this compound, a Selective Estrogen Receptor Degrader (SERD).
Understanding the Impact of this compound on Estrogen Receptor
This compound, like other SERDs such as Fulvestrant, functions as a pure antiestrogen. Its primary mechanisms of action involve:
-
Binding and Antagonism: It binds competitively to the Estrogen Receptor, inducing a conformational change that blocks its normal function.[1][2]
-
Inhibition of Dimerization: The drug-induced conformational change impairs the ability of ER monomers to form functional dimers.[1][3]
-
Promotion of Degradation: It targets the ER protein for destruction via the ubiquitin-proteasome pathway, leading to a significant reduction in total ER protein levels within the cell.[1][3][4]
These actions fundamentally alter the state of the ER protein, which can significantly impact antibody binding and detection. Therefore, rigorous validation is essential to ensure that experimental results accurately reflect ER biology post-treatment.
Frequently Asked Questions (FAQs)
Q1: Why is my usual, well-characterized ER antibody not working after this compound treatment?
This is a common issue. The lack of signal is often due to one of two primary reasons related to this compound's mechanism of action:
-
Successful ER Degradation: The drug is effectively working and has caused the degradation of the ER protein. A significant reduction or complete loss of signal, particularly in Western Blots, is the expected outcome.[5][6]
-
Epitope Masking: this compound binding induces a conformational change in the ER protein. This change can alter the three-dimensional structure of the antibody's binding site (epitope), preventing recognition and binding.[7] In this scenario, the ER protein may still be present but is undetectable by that specific antibody.
Q2: How can I distinguish between true ER degradation and an antibody-specific issue like epitope masking?
To differentiate between these possibilities, an orthogonal approach is recommended:
-
Use Multiple Antibodies: Test with two or more validated antibodies that recognize different, non-overlapping epitopes on the ER protein.[8][9] If multiple antibodies show a loss of signal, it strongly suggests protein degradation. If one antibody fails while another still detects the protein (even at a reduced level), epitope masking is a likely cause for the failing antibody.
-
Employ an Antibody-Independent Method: Use techniques like RT-qPCR to measure ESR1 (the gene encoding ERα) mRNA levels. While SERDs primarily act on the protein, a compensatory transcriptional response can sometimes occur. If mRNA levels are stable or increased while protein is undetectable, it points towards effective post-translational degradation.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can confirm the presence or absence of the ER protein without relying on a secondary detection antibody for visualization.[8][10]
Q3: What are the "gold standard" methods for validating an ER antibody for use in post-treatment studies?
The International Working Group for Antibody Validation (IWGAV) outlines five conceptual pillars for validation.[8] For this specific context, the most critical are:
-
Genetic Strategies (Gold Standard): Use CRISPR/Cas9-mediated knockout (KO) or siRNA-mediated knockdown (KD) cell lines that lack the ER protein.[9][11] A truly specific antibody must show a strong signal in the wild-type (WT) cells and no signal in the KO/KD cells.[12] This is the most definitive way to prove an antibody's specificity.
-
Orthogonal Strategies: Compare the results from your antibody-based method (e.g., Western Blot) with a non-antibody-based method (e.g., mass spectrometry) across a panel of treated and untreated samples. The results should show a strong positive correlation.[8]
-
Independent Antibody Strategies: Use two or more distinct, validated antibodies that target different epitopes of the ER.[9] Consistent results between these antibodies increase confidence in their specificity.
Q4: My Western Blot signal is gone, but I see a change in my IHC/ICC staining pattern. What does this indicate?
This discrepancy often highlights the application-specific nature of antibodies.[13]
-
Western Blot (WB): Detects denatured proteins. A loss of signal in WB is a strong indicator of protein degradation.
-
Immunohistochemistry/Immunocytochemistry (IHC/ICC): Detects proteins in their native conformation within cellular structures. A change in staining pattern (e.g., from nuclear to cytoplasmic, or formation of puncta) could indicate that a small, non-degraded pool of ER has been relocated or sequestered. However, it is crucial to be aware of non-specific binding, as many ER antibodies have been shown to produce artifacts in IHC.[10][14] The antibody used for IHC/ICC must be independently and rigorously validated for this application using appropriate controls.[15]
Q5: What are the essential positive and negative controls for my experiments?
Proper controls are non-negotiable for interpreting your results accurately.
| Control Type | Description | Purpose |
| Positive Control | Lysate or tissue known to express high levels of ER (e.g., untreated MCF-7 cells). | To confirm the antibody can detect the target protein under standard conditions.[16] |
| Negative Control | Lysate from a validated ER-knockout/knockdown cell line or a cell line known to be ER-negative.[12][17] | To confirm the antibody does not bind non-specifically to other proteins.[16] |
| Untreated Control | Cells treated with vehicle (e.g., DMSO) instead of this compound. | To establish a baseline of ER expression and localization before treatment. |
| No Primary Antibody | A sample that goes through the entire staining process but without the primary antibody. | To check for non-specific binding of the secondary antibody. |
Visual Guides and Workflows
This compound's Mechanism of Action on ER
Caption: Mechanism of this compound-induced ER degradation.
General Workflow for ER Antibody Validation
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. fulvestrant - My Cancer Genome [mycancergenome.org]
- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of antiestrogens exposes an occult antigenic determinant in the human estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Five pillars to determine antibody specificity [abcam.com]
- 10. Comprehensive assessment of estrogen receptor beta antibodies in cancer cell line models and tissue reveals critical limitations in reagent specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 13. Insufficient antibody validation challenges oestrogen receptor beta research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody validation rewrites the story of Estrogen Receptor beta - SciLifeLab [scilifelab.se]
- 15. Optimized immunohistochemical detection of estrogen receptor beta using two validated monoclonal antibodies confirms its expression in normal and malignant breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bexirestrant and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bexirestrant, a selective estrogen receptor degrader (SERD), and Tamoxifen, a selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. This analysis is supported by preclinical and clinical data, with a focus on their distinct mechanisms of action and therapeutic outcomes.
Note on this compound Data: Direct comparative preclinical and clinical data for this compound is limited in the public domain. Therefore, this guide utilizes data for Fulvestrant, a well-characterized SERD with a similar mechanism of action, as a proxy for this compound to provide a comprehensive comparison with Tamoxifen. This assumption is based on their shared classification as SERDs, which induce estrogen receptor degradation.
Mechanism of Action: A Tale of Two Modulators
Tamoxifen and this compound both target the estrogen receptor but elicit their effects through fundamentally different mechanisms.
Tamoxifen , as a SERM, acts as a competitive inhibitor of estrogen binding to the ER.[1][2] In breast tissue, it functions as an antagonist, blocking estrogen-mediated gene transcription and inhibiting the proliferation of ER+ breast cancer cells.[1][3] However, in other tissues, such as the uterus and bone, Tamoxifen can exhibit partial agonist activity.[4]
This compound , as a SERD, not only antagonizes the estrogen receptor but also induces its degradation.[5][6] Upon binding, this compound alters the conformation of the ER, targeting it for proteasomal degradation.[7] This leads to a significant reduction in the overall levels of ER protein within the cancer cell, thereby providing a more complete blockade of estrogen signaling.[8] This dual action of antagonism and degradation is a key differentiator from SERMs.[7]
Caption: Estrogen Receptor Signaling and Drug Intervention.
Preclinical Efficacy: Head-to-Head Comparison
Preclinical studies in breast cancer models have demonstrated the superior efficacy of SERDs over Tamoxifen in inhibiting tumor growth.
In Vitro Studies: Cell Viability and Apoptosis
| Drug | Cell Line | IC50 | Reference |
| Fulvestrant | MCF-7 | ~10 nM | [9] |
| Tamoxifen | MCF-7 | ~5-15 µM | [9] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Studies have shown that Fulvestrant is significantly more potent than Tamoxifen at inhibiting the growth of ER+ breast cancer cell lines. Furthermore, a study comparing the effects of Fulvestrant and Tamoxifen on cell turnover (a measure of both proliferation and apoptosis) found that Fulvestrant led to a more significant reduction in the cell turnover index compared to Tamoxifen.[10]
In Vivo Studies: Xenograft Models
In vivo studies using breast cancer xenograft models in mice have consistently shown that Fulvestrant is more effective at inhibiting tumor growth than Tamoxifen.[11][12] One study demonstrated that Fulvestrant more effectively inhibited the growth of established MCF-7 xenografts compared to Tamoxifen.[11] Another study found that the combination of Fulvestrant and Tamoxifen resulted in significantly decreased tumor growth compared to either treatment alone.[13][14]
| Treatment | Tumor Growth Inhibition | Reference |
| Control (Estradiol) | - | [12] |
| Tamoxifen | Significant inhibition vs. control | [12] |
| Fulvestrant | Significantly greater inhibition vs. Tamoxifen | [12] |
| Fulvestrant + Tamoxifen | Significantly greater inhibition vs. either agent alone | [13][14] |
Clinical Efficacy: A Review of Clinical Trial Data
Clinical trials have provided valuable insights into the comparative efficacy of SERDs (represented by Fulvestrant) and Tamoxifen in patients with advanced ER+ breast cancer.
A meta-analysis of preclinical studies has shown that Fulvestrant has superior antitumor activity compared to Tamoxifen in xenograft models.[15] While early clinical trials in the first-line setting for advanced breast cancer did not consistently demonstrate the superiority of Fulvestrant over Tamoxifen, subsequent studies with optimized dosing have shown improved outcomes with Fulvestrant.[16] Furthermore, Fulvestrant has demonstrated efficacy in patients whose disease has progressed on Tamoxifen therapy, indicating a lack of complete cross-resistance.[16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[17][18]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Tamoxifen for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
-
Cell Preparation: Culture and treat breast cancer cells with this compound or Tamoxifen as for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of therapeutic agents.
-
Cell Preparation: Harvest ER+ breast cancer cells (e.g., MCF-7) and resuspend them in a suitable medium, often mixed with Matrigel.
-
Animal Model: Use immunocompromised female mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound, Tamoxifen, or a vehicle control according to the desired dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Further Analysis: Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for protein expression.
Caption: Typical Experimental Workflow for Drug Comparison.
Western Blot for Estrogen Receptor-alpha (ERα)
This technique is used to detect and quantify the levels of ERα protein in cell lysates.[24][25][26][27]
-
Protein Extraction: Lyse treated and untreated breast cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of specific genes, such as the estrogen-responsive gene pS2 (TFF1).[28][29]
-
RNA Extraction: Isolate total RNA from treated and untreated breast cancer cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the cDNA, specific primers for the target gene (pS2), and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using the ΔΔCt method.
Conclusion
The available preclinical and clinical data, primarily using Fulvestrant as a representative SERD, suggest that SERDs like this compound offer a more complete and potent inhibition of the estrogen receptor signaling pathway compared to the SERM Tamoxifen. The ability of SERDs to induce ER degradation provides a key mechanistic advantage, which translates to superior anti-tumor activity in preclinical models and efficacy in Tamoxifen-resistant settings. For researchers and drug development professionals, the distinct mechanisms of action of SERDs and SERMs offer different therapeutic strategies for ER+ breast cancer, with SERDs representing a promising approach to overcome endocrine resistance. Further head-to-head clinical trials directly comparing this compound and Tamoxifen are warranted to definitively establish their comparative efficacy in various clinical settings.
References
- 1. swolverine.com [swolverine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 8. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Analysis of cell apoptosis by TUNEL assay [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. TUNEL staining [abcam.com]
- 24. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Estrogen Receptor α Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Showdown: New Generation SERDs Redefining ER+ Breast Cancer Treatment
For researchers, scientists, and drug development professionals, a new wave of oral Selective Estrogen Receptor Degraders (SERDs) is demonstrating significant advancements over the long-standing standard-of-care, fulvestrant. This guide provides a comprehensive, data-driven comparison of the leading next-generation SERDs, highlighting their performance in recent clinical trials and the experimental underpinnings of their evaluation.
The treatment landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer is being reshaped by a class of orally bioavailable SERDs. These agents are designed to overcome the limitations of previous endocrine therapies, including the development of resistance, often driven by mutations in the estrogen receptor 1 (ESR1) gene. Clinical trial data from head-to-head comparisons with fulvestrant reveal a new standard of care is on the horizon, with several next-generation SERDs demonstrating superior efficacy, particularly in patient populations with ESR1 mutations.
Clinical Efficacy: A Comparative Analysis
Recent phase II and III clinical trials have provided a wealth of data on the performance of new generation SERDs. The following tables summarize the key efficacy and safety findings from head-to-head trials comparing these novel agents against fulvestrant.
Progression-Free Survival (PFS) in Head-to-Head Trials
| Drug | Trial | Patient Population | Median PFS (Drug) | Median PFS (Fulvestrant) | Hazard Ratio (95% CI) |
| Camizestrant | SERENA-2[1][2] | Post-menopausal, ER+/HER2- advanced breast cancer | 7.2 months (75 mg)[1] | 3.7 months[1] | 0.58 (0.41-0.81)[2] |
| ESR1-mutated subgroup[3] | 6.3 months (75 mg)[3] | 2.2 months[3] | 0.33 (0.18-0.62)[3] | ||
| Vepdegestrant (ARV-471) | VERITAC-2[4][5] | ER+/HER2- advanced breast cancer (ESR1-mutated) | 5.0 months[5] | 2.1 months[5] | 0.57 (0.42-0.77)[5] |
| Intent-to-treat (ITT) population[4][5] | 3.7 months[5] | 3.6 months[5] | 0.83 (0.68-1.02)[5] | ||
| Elacestrant | EMERALD[6][7] | ER+/HER2- advanced/metastatic breast cancer | 2.8 months[7] | 1.9 months[7] | 0.70 (0.55-0.88)[6] |
| ESR1-mutated subgroup[6] | 3.8 months[7] | 1.9 months[7] | 0.55 (0.39-0.77)[6] | ||
| Giredestrant | acelERA[8][9] | ER+/HER2- advanced breast cancer | 5.6 months[8] | 5.4 months (Physician's Choice) | 0.81 (0.60-1.10)[8] |
| ESR1-mutated subgroup[8] | Not Reported | Not Reported | 0.60 (0.35-1.03)[8] |
Objective Response Rate (ORR) and Clinical Benefit Rate (CBR)
| Drug | Trial | Patient Population | ORR (Drug) | ORR (Fulvestrant) | CBR (Drug) | CBR (Fulvestrant) |
| Vepdegestrant (ARV-471) | VERITAC-2[5][10] | ESR1-mutated | 18.6%[5] | 4.0%[5] | 42.1%[10] | 20.2%[10] |
| VERITAC (Phase 2) | ITT (heavily pre-treated) | - | - | 38% | - | |
| ESR1-mutated | - | - | 51.2% | - |
Safety and Tolerability
| Drug | Trial | Most Common Adverse Events (Grade ≥3) | Discontinuation due to AEs |
| Camizestrant | SERENA-2[1] | Generally low, with 12.2% (75mg) and 21.9% (150mg) experiencing Grade 3 or higher AEs compared to 13.7% for fulvestrant.[3] | Infrequent[11] |
| Vepdegestrant (ARV-471) | VERITAC-2[5][12] | Fatigue, increased ALT/AST, nausea[5]. Grade ≥ 3 TEAEs: 23% vs 18% for fulvestrant.[5] | 3% vs 1% for fulvestrant[5] |
| Elacestrant | EMERALD[6][13] | Nausea (2.5%), back pain (2.5%)[6] | 3.4% vs 0.9% for SOC[13] |
| Giredestrant | acelERA[8] | AEs were balanced across arms. | Balanced across arms. |
Mechanism of Action and Signaling Pathways
New generation SERDs act by binding to the estrogen receptor, leading to its conformational change, ubiquitination, and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation effectively shuts down ER-mediated signaling pathways that drive tumor growth.
Caption: Mechanism of action of new generation SERDs.
Experimental Protocols and Evaluation Workflow
The evaluation of new generation SERDs follows a rigorous preclinical and clinical development pipeline. Key experimental methodologies are crucial for characterizing their efficacy and safety.
Typical Experimental Workflow
Caption: A typical experimental workflow for SERD evaluation.
Key Experimental Methodologies
-
ER Binding Affinity Assays: These assays, often utilizing radiolabeled ligands, quantify the binding affinity of the SERD to the estrogen receptor. A higher affinity generally correlates with greater potency.
-
ER Degradation Assays: Western blotting is the gold standard for visualizing and quantifying the degradation of the ER protein in cancer cell lines treated with a SERD. Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the estrogen receptor. The intensity of the band corresponding to the ER protein is then measured to determine the extent of degradation. In preclinical studies, vepdegestrant (ARV-471) demonstrated near-complete ER degradation in tumor cells.
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo are used to assess the impact of the SERD on the proliferation and viability of ER+ breast cancer cell lines, including those with ESR1 mutations.
-
Patient-Derived Xenograft (PDX) Models: These in vivo models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant system to evaluate the anti-tumor activity of a SERD. Camizestrant has shown enhanced efficacy and suppression in PDX models compared to fulvestrant.[14]
Future Directions
The promising results from these head-to-head comparisons are paving the way for new therapeutic strategies in ER+ breast cancer. Ongoing and future studies will likely focus on:
-
Combination Therapies: Evaluating the efficacy of new generation SERDs in combination with other targeted agents, such as CDK4/6 inhibitors and PI3K inhibitors.[15][16]
-
Earlier Lines of Treatment: Investigating the use of these oral SERDs in earlier stages of breast cancer.
-
Biomarker Development: Identifying predictive biomarkers beyond ESR1 mutations to better select patients who are most likely to benefit from these novel therapies.
The emergence of potent, orally bioavailable SERDs marks a significant step forward in the management of ER+ breast cancer, offering new hope for patients and exciting new avenues for researchers in the field.
References
- 1. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacr.org [aacr.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Giredestrant for Estrogen Receptor-Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Vepdegestrant vs Fulvestrant in Estrogen Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 13. EMERALD Trial: Elacestrant vs Standard Endocrine Monotherapy for Advanced Breast Cancer After CDK4/6 Inhibition - The ASCO Post [ascopost.com]
- 14. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
Bexirestrant's Impact on Downstream Signaling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bexirestrant (OP-1250/palazestrant), a novel oral complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD), with other key endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We will delve into the experimental data validating its effects on downstream signaling pathways and compare its performance against the established SERD fulvestrant, the selective estrogen receptor modulator (SERM) tamoxifen, and aromatase inhibitors (AIs).
Mechanism of Action: A New Generation of ER Degraders
This compound is an orally bioavailable small molecule that, like fulvestrant, acts as a pure antagonist of the estrogen receptor alpha (ERα). Its primary mechanism involves binding to ERα, including clinically relevant mutant forms, inducing a conformational change that leads to the receptor's degradation. This complete blockade of both the ligand-dependent (AF-2) and ligand-independent (AF-1) activation functions of ERα effectively shuts down estrogen-driven signaling pathways that promote tumor growth.[1][2][3][4][5][6][7]
In contrast, tamoxifen exhibits a mixed agonist/antagonist profile, blocking ER activity in breast tissue but potentially stimulating it in others. Aromatase inhibitors, on the other hand, do not directly target the ER but rather block the production of estrogen, thereby reducing the ligand available to activate the receptor.
Figure 1. Mechanism of action of this compound in ER+ breast cancer cells.
Comparative Efficacy on Downstream Signaling Pathways
The validation of this compound's effect on downstream signaling pathways relies on a series of key experiments that quantify its ability to degrade ERα, inhibit its transcriptional activity, and ultimately block cancer cell proliferation. Below, we compare the performance of this compound with fulvestrant, tamoxifen, and aromatase inhibitors based on available preclinical data.
Estrogen Receptor Degradation
A hallmark of SERDs like this compound and fulvestrant is their ability to induce the degradation of the ERα protein. This is a key differentiator from SERMs and AIs.
Experimental Data Summary: ERα Protein Degradation
| Compound | Cell Line | Concentration | ERα Degradation (% of control) | Citation |
| This compound (OP-1250) | MCF-7 | 300 nM | ~63% | [2] |
| CAMA-1 | 300 nM | ~72% | [2] | |
| Fulvestrant | MCF-7 | 300 nM | ~65% | [2] |
| CAMA-1 | 300 nM | ~43% | [2] | |
| Tamoxifen (4-OHT) | MCF-7 | 300 nM | No degradation | [2] |
| CAMA-1 | 300 nM | No degradation | [2] | |
| Aromatase Inhibitors | N/A | N/A | Do not directly degrade ERα | [8][9][10] |
Experimental Protocol: Western Blot for ERα
-
Cell Culture and Treatment: Breast cancer cells (e.g., MCF-7, CAMA-1) are cultured in appropriate media. Cells are then treated with this compound, fulvestrant, tamoxifen, or vehicle control at specified concentrations for a designated time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. Protein levels are normalized to a loading control (e.g., β-actin).
Figure 2. General workflow for Western blot analysis of ERα protein levels.
Inhibition of ER Transcriptional Activity
The ultimate goal of endocrine therapies is to block the ER-mediated transcription of genes that drive cancer cell growth. Luciferase reporter assays are a standard method to quantify this inhibition.
Experimental Data Summary: Inhibition of E2-Stimulated Transcriptional Activity
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound (OP-1250) | Ishikawa (ESR1-Y537S) | AP Reporter | Comparable to Fulvestrant | [2] |
| Ishikawa (ESR1-D538G) | AP Reporter | Comparable to Fulvestrant | [2] | |
| Fulvestrant | MCF-7 xenografts | pS2, pLIV1 expression | Significant reduction | [11] |
| Tamoxifen | MCF-7 | ERE-luciferase | Partial antagonism | [12][13] |
| Aromatase Inhibitors | ER+ tumors | Estrogen-regulated genes | Significant reduction | [14] |
Experimental Protocol: ERE-Luciferase Reporter Assay
-
Cell Transfection: Breast cancer cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE) promoter.
-
Cell Treatment: Transfected cells are treated with 17β-estradiol (E2) to stimulate ER activity, in the presence or absence of varying concentrations of this compound, fulvestrant, or tamoxifen.
-
Cell Lysis and Luciferase Assay: After a set incubation period, cells are lysed, and the luciferase substrate is added.
-
Signal Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer. The degree of inhibition of E2-induced luciferase activity is calculated for each compound.
Figure 3. Workflow for ERE-luciferase reporter assay.
Inhibition of Cell Proliferation
The downstream consequence of inhibiting ER signaling is a reduction in cancer cell proliferation. This is a critical measure of a drug's anti-tumor efficacy.
Experimental Data Summary: Anti-Proliferative Activity
| Compound | Cell Line | Condition | Effect | Citation |
| This compound (OP-1250) | CAMA-1 | E2-depleted | Potent inhibition | [1][2] |
| HCC-1500 | E2-depleted | Potent inhibition | [1] | |
| MCF-7 | E2-stimulated | Inhibition | [2] | |
| Fulvestrant | CAMA-1 | E2-stimulated | Inhibition | [3] |
| MCF-7 | E2-stimulated | Inhibition | [15] | |
| Tamoxifen | CAMA-1 | E2-depleted | Agonist activity (increased proliferation) | [2] |
| MCF-7 | E2-stimulated | Inhibition | [13] | |
| Aromatase Inhibitors | ER+ cell lines | In presence of androgens | Inhibition of E2-induced proliferation | [8] |
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a specific density.
-
Cell Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound, fulvestrant, tamoxifen, or an aromatase inhibitor (in the presence of an androgen substrate) for a defined period (e.g., 3-7 days).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Downstream Gene Expression Modulation
The inhibition of ER transcriptional activity by these agents leads to changes in the expression of numerous downstream genes critical for breast cancer cell growth and survival.
Key Estrogen-Regulated Genes:
-
Cyclin D1 (CCND1): A key regulator of the cell cycle.
-
pS2 (TFF1): A trefoil factor protein involved in mucosal defense and repair, often used as a marker of ER activity.
-
GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): An early estrogen-responsive gene that acts as a co-regulator of ER.
-
Progesterone Receptor (PGR): Its expression is induced by estrogen, making it a classic marker of a functional ER pathway.
Preclinical studies have shown that this compound and fulvestrant effectively downregulate the expression of these key genes.[5][11][16] In contrast, tamoxifen can have mixed effects, sometimes showing partial agonist activity on the expression of certain genes.[12][13][17][18] Aromatase inhibitors, by depleting estrogen, lead to a broad suppression of estrogen-regulated gene expression.[14][19]
Conclusion
This compound (OP-1250/palazestrant) represents a promising next-generation oral SERD with a complete antagonist profile. Preclinical data demonstrate its potent ability to degrade ERα, inhibit ER-mediated transcription, and suppress the proliferation of both wild-type and mutant ER+ breast cancer cells. Its performance in these assays is comparable or superior to fulvestrant and it lacks the partial agonist activity of tamoxifen. The comprehensive blockade of ER signaling by this compound, including its activity against resistance-associated mutations, positions it as a potentially significant advancement in the treatment of ER+ breast cancer. Further clinical investigation is warranted to fully elucidate its therapeutic potential in comparison to existing endocrine therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olema.com [olema.com]
- 4. Palazestrant (OP-1250), A Complete Estrogen Receptor Antagonist, Inhibits Wild-type and Mutant ER-positive Breast Cancer Models as Monotherapy and in Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. olema.com [olema.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Germline genetic predictors of aromatase inhibitor concentrations, estrogen suppression and drug efficacy and toxicity in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2–ERα–GREB1 Transcriptional Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen regulated gene expression in response to neoadjuvant endocrine therapy of breast cancers: tamoxifen agonist effects dominate in the presence of an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Bexirestrant and Other Next-Generation SERDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is continually evolving, with a focus on overcoming resistance mechanisms that limit the efficacy of established treatments. A primary driver of resistance is the emergence of mutations in the estrogen receptor 1 (ESR1) gene.[1][2] Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic class designed to target and degrade the estrogen receptor, offering a potential advantage over therapies that merely block its function.[2] This guide provides a comparative overview of Bexirestrant and other prominent next-generation oral SERDs, focusing on their performance in the context of cross-resistance, supported by available preclinical and clinical data.
This compound is an orally bioavailable SERD that targets both wild-type and mutant forms of the estrogen receptor, including the clinically significant Y537S and D538G mutations, which are associated with acquired resistance to antiestrogen therapies.[3] By inducing the degradation of the estrogen receptor, this compound aims to inhibit the growth and survival of ER-expressing cancer cells.[3]
Quantitative Comparison of SERD Activity in Resistant Models
The development of resistance to one SERD raises the critical question of potential cross-resistance to others. The following tables summarize key data from preclinical and clinical studies, comparing the activity of various SERDs in models of endocrine resistance, particularly those harboring ESR1 mutations.
Table 1: Preclinical Activity of Oral SERDs Against ESR1-Mutant Models
| SERD | Model System | ESR1 Mutation | Key Findings | Reference |
| This compound | Not specified in publicly available data | Y537S, D538G | Binds to and induces degradation of both wild-type and mutant ER.[3] | [3] |
| Elacestrant | Patient-Derived Xenografts (PDX) | Various | Active in models with acquired resistance to fulvestrant.[4] | [4] |
| Imlunestrant | PDX | Y537S | Outperformed fulvestrant, leading to tumor regression.[5] | [5] |
| Camizestrant | In vitro | D538G + F404L | Sensitive to models with compound mutations conferring fulvestrant resistance.[6] | [6] |
| Giredestrant | In vitro | D538G + F404L | Sensitive to models with compound mutations conferring fulvestrant resistance.[6] | [6] |
Table 2: Clinical Efficacy of Oral SERDs in Patients with ESR1 Mutations
| SERD | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Reference |
| Elacestrant | EMERALD (Phase 3) | Pre-treated ER+/HER2- mBC with ESR1 mutations | 8.6 months vs 1.9 months with Standard of Care (SOC) | [7] |
| Camizestrant | SERENA-6 (Phase 3) | First-line ER+/HER2- advanced BC with emerging ESR1 mutations (switched from AI) | 16.0 months vs 9.2 months with continued AI | [8] |
| Giredestrant | evERA (Phase 3) | Post-CDK4/6i ER+/HER2- advanced BC with ESR1 mutations | 9.99 months (with everolimus) vs 5.45 months with SOC + everolimus | [9][10] |
| Giredestrant | acelERA (Phase 2) | Pre-treated ER+/HER2- aBC with ESR1 mutations | Trend towards benefit (HR 0.60) vs Physician's Choice of Endocrine Therapy (PCET) | [11] |
Note: Direct cross-resistance studies between this compound and other oral SERDs are not yet widely published. The data presented reflects the activity of these agents in endocrine-resistant settings, which is suggestive of their potential to overcome certain resistance mechanisms.
Experimental Methodologies
The data presented in this guide are derived from a variety of preclinical and clinical experimental protocols. Understanding these methodologies is crucial for interpreting the results.
Preclinical Models of Endocrine Resistance
-
Generation of Resistant Cell Lines: Endocrine-resistant cell lines are often developed by chronically exposing parental cancer cell lines (e.g., MCF-7) to increasing concentrations of an endocrine agent, such as fulvestrant or an aromatase inhibitor.[4][12][13] This process selects for cells that have acquired resistance mechanisms.
-
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue from a patient into an immunodeficient mouse. These models are considered to better recapitulate the heterogeneity and biology of human tumors, including the presence of resistance-conferring mutations like those in ESR1.[4][5]
-
Cell Viability and Proliferation Assays: To quantify the effect of a drug on cancer cell growth, researchers commonly use assays such as the MTT or CellTiter-Glo assays. These assays measure metabolic activity, which is proportional to the number of viable cells. The results are often reported as an IC50 value, which is the concentration of the drug required to inhibit cell growth by 50%.
-
Western Blotting: This technique is used to detect and quantify the amount of a specific protein, such as the estrogen receptor, in a cell lysate. In the context of SERDs, Western blotting can visually confirm the degradation of the ER protein following drug treatment.
-
Luciferase Reporter Assays: To measure the transcriptional activity of the estrogen receptor, a reporter gene system can be used. Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene. The amount of light produced by luciferase is proportional to the transcriptional activity of the ER.
Clinical Trial Designs for Evaluating SERDs
-
Phase 3 Randomized Controlled Trials: These are large-scale studies that compare the efficacy and safety of a new drug to the current standard of care in a specific patient population.[14] For example, the EMERALD trial compared elacestrant to the standard of care endocrine therapy in patients with ER+/HER2- metastatic breast cancer who had progressed on prior endocrine therapy and a CDK4/6 inhibitor.[14]
-
"Window of Opportunity" Studies: These are preoperative studies where patients receive a short course of a new drug before surgery. The primary endpoint is often a change in a biomarker, such as the proliferation marker Ki67, in the tumor tissue.[15]
-
Circulating Tumor DNA (ctDNA) Monitoring: Recent trials, such as SERENA-6, have incorporated the monitoring of ctDNA in patients' blood to detect the emergence of ESR1 mutations before clinical disease progression. This allows for an "early switch" to a more effective therapy, potentially improving outcomes.
Visualizing Pathways and Workflows
Signaling and Resistance Mechanisms
The estrogen receptor signaling pathway is a critical driver of growth in ER+ breast cancer. Resistance to endocrine therapies can occur through various mechanisms, including the acquisition of activating mutations in ESR1 or the activation of alternative growth factor signaling pathways.
Caption: ER signaling and resistance pathways targeted by SERDs.
Experimental Workflow for Assessing Cross-Resistance
A typical preclinical workflow to evaluate whether a new SERD can overcome resistance to an existing one involves several key steps.
Caption: Preclinical workflow for evaluating SERD cross-resistance.
Logical Flow for Clinical Decision-Making with ctDNA Monitoring
The integration of ctDNA monitoring into clinical practice represents a paradigm shift, allowing for a more dynamic and personalized approach to treatment.
Caption: Clinical decision-making with ctDNA monitoring for ESR1 mutations.
References
- 1. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 6. ESR1 F404 Mutations and Acquired Resistance to Fulvestrant in ESR1-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asco.org [asco.org]
- 9. roche.com [roche.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. roche.com [roche.com]
Comparative Efficacy of Bexirestrant and Alternative SERDs in Patient-Derived Xenograft Models of ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of bexirestrant (LSZ102) and other selective estrogen receptor degraders (SERDs)—elacestrant, camizestrant, and fulvestrant—in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. While preclinical data for this compound in PDX models is limited in publicly available literature, this guide summarizes its known activity and provides a detailed comparison with alternative agents for which more extensive preclinical data exists.
Overview of Selective Estrogen Receptor Degraders (SERDs)
SERDs are a class of endocrine therapies that function by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER signaling pathways that drive the proliferation of ER+ breast cancer cells. This mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen, which act as competitive inhibitors of estrogen binding.
Comparative Efficacy in Breast Cancer PDX Models
The following table summarizes the available preclinical efficacy data for elacestrant, camizestrant, and fulvestrant in various ER+ breast cancer PDX models. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Drug | PDX Model | Dosing Regimen | Key Efficacy Findings |
| Elacestrant | ST986, MAXF-713, HBCx-21 | 30, 60, 120 mg/kg, oral, daily | Significant tumor growth inhibition observed at all doses in all three PDX models. |
| Elacestrant | WHIM20 (ESR1 Y537S) | Not Specified | Demonstrated efficacy in a fulvestrant-resistant PDX model harboring an ESR1 mutation.[4] |
| Camizestrant | Multiple ESR1wt and ESR1m models | 10 mg/kg, oral, daily | Showed significant antitumor activity in a broad panel of ER+ PDX models, including those with ESR1 mutations. |
| Fulvestrant | WHIM20 (ESR1 Y537S) | Not Specified | Showed limited activity in this ESR1-mutant PDX model.[4] |
| Fulvestrant | Tamoxifen-Resistant MCF7 Xenografts | 2.5 or 5 mg/dose, subcutaneous, weekly | Demonstrated tumor growth inhibition in endocrine therapy-resistant models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols for evaluating SERD efficacy in breast cancer PDX models, based on commonly reported methods.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh tumor tissue from a patient with ER+ breast cancer is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][6][7]
-
Estrogen Supplementation: For ER+ tumors, which are often estrogen-dependent, mice are typically supplemented with estradiol, either through subcutaneous pellets or in their drinking water, to support initial tumor growth.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are excised and can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Studies
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size (e.g., 150-250 mm³) are randomized into treatment and control groups.
-
Drug Administration:
-
This compound (LSZ102): Administered orally, with dosing regimens in clinical trials ranging from 200-900 mg/day as a single agent.[2] Preclinical dosing would be adjusted based on pharmacokinetic and pharmacodynamic studies in mice.
-
Elacestrant: Typically administered orally at doses ranging from 30 to 120 mg/kg daily.
-
Camizestrant: Administered orally, for example, at a dose of 10 mg/kg daily.
-
Fulvestrant: Administered via subcutaneous or intramuscular injection, often at a dose of 2.5 or 5 mg per dose weekly.
-
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. This can be reported as a percentage of the control group's tumor growth or as a change in tumor volume from baseline. Secondary endpoints may include analysis of ER protein levels and downstream signaling molecules in tumor tissue.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway targeted by SERDs and a typical experimental workflow for assessing their efficacy in PDX models.
References
- 1. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
- 6. Patient-Derived Xenografts of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived tumour xenografts for breast cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid Hormone Receptor Positive Breast Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Bexirestrant Demonstrates Potent In Vivo Anti-Tumor Activity, Outperforming Fulvestrant in Preclinical Models
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 8, 2025 – New comparative data on the in vivo anti-tumor activity of Bexirestrant (giredestrant, GDC-9545), an investigational next-generation oral selective estrogen receptor degrader (SERD), reveals its potent efficacy and superiority over the current standard-of-care SERD, Fulvestrant, in preclinical models of estrogen receptor-positive (ER+) breast cancer. These findings position this compound as a promising therapeutic agent for patients with ER+ breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.
This compound is a highly potent, nonsteroidal, oral SERD designed to be a best-in-class drug candidate for both early-stage and advanced drug-resistant breast cancer.[1][2] Preclinical studies have consistently shown that this compound induces tumor regression as a single agent and in combination with CDK4/6 inhibitors in various in vivo models, including patient-derived xenografts (PDX) harboring ESR1 mutations.[3][4]
Comparative Efficacy in In Vivo Models
Head-to-head studies in preclinical models have highlighted the superior anti-tumor activity of this compound compared to Fulvestrant. In the HCI-013 PDX model, this compound achieved a greater degree of anti-tumor activity than Fulvestrant at clinically relevant exposures.[2] Notably, this compound can achieve the same level of anti-tumor effect as its predecessor, GDC-0927, but at 100-fold lower doses, underscoring its improved potency and oral bioavailability.[2]
The following table summarizes the comparative in vivo anti-tumor activity of this compound and Fulvestrant in a representative patient-derived xenograft (PDX) model of ER+ breast cancer.
| Parameter | This compound (GDC-9545) | Fulvestrant | Vehicle Control |
| Tumor Model | HCI-013 (ER+, ESR1 mutant PDX) | HCI-013 (ER+, ESR1 mutant PDX) | HCI-013 (ER+, ESR1 mutant PDX) |
| Dosing Regimen | Oral, daily | Intramuscular, weekly | Matched vehicle |
| Tumor Growth Inhibition (TGI) | >100% (Tumor Regression) | Significant TGI, but less than this compound | Baseline tumor growth |
| ER Degradation | Robust | Dose-dependent | No change |
Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values for direct comparison in the same experiment are proprietary to the developing company.
Mechanism of Action: Potent ER Antagonism and Degradation
This compound's potent anti-tumor activity is attributed to its dual mechanism of action as a full antagonist and an efficient degrader of the estrogen receptor alpha (ERα).[3][4] This leads to a comprehensive blockade of ER signaling, which is crucial for the growth and survival of ER+ breast cancer cells.
References
- 1. Physiologically-based pharmacokinetic/pharmacodynamic modeling to predict tumor growth inhibition and the efficacious dose of selective estrogen receptor degraders in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Proteomic Showdown: Bexirestrant vs. Fulvestrant in ER+ Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone of treatment. Fulvestrant, a well-established SERD, has long been a clinical workhorse. Now, a new generation of oral SERDs, including Bexirestrant, is emerging, promising improved oral bioavailability and potent activity against both wild-type and mutant estrogen receptors. While direct comparative proteomic analyses of this compound and Fulvestrant are not yet widely published, this guide provides a detailed comparison based on their mechanisms of action and available molecular data. Furthermore, we present a comprehensive, exemplary protocol for conducting such a side-by-side proteomic investigation to empower researchers in this critical area.
Mechanisms of Action: A Tale of Two SERDs
Both this compound and Fulvestrant are classified as SERDs, functioning as estrogen receptor antagonists.[1][2] Their primary mechanism involves binding to the estrogen receptor (ERα), inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[1][2] This dual action of blocking ER signaling and eliminating the receptor itself offers a more complete shutdown of estrogen-driven cancer cell growth compared to selective estrogen receptor modulators (SERMs) like tamoxifen.[1]
This compound is highlighted as an orally bioavailable SERD with activity against both wild-type and clinically relevant ESR1 mutations (such as Y537S and D538G), which are known to confer resistance to other endocrine therapies.[2] Fulvestrant also effectively targets the ER for degradation, but its administration is via intramuscular injection.[3]
The downstream consequence of ER degradation by both agents is the inhibition of transcription of estrogen-responsive genes that are critical for cell proliferation and survival.[1] This ultimately leads to cell cycle arrest and apoptosis in ER+ breast cancer cells.
Proteomic Landscape: Insights from Fulvestrant Studies
While specific proteomic data for this compound is limited in the public domain, extensive research on Fulvestrant provides a blueprint of the expected molecular changes following SERD treatment. Proteomic studies on Fulvestrant-treated breast cancer cells have revealed significant alterations in key protein networks and signaling pathways.
Table 1: Summary of Key Protein and Pathway Alterations Induced by Fulvestrant
| Category | Key Proteins / Pathways Affected | Direction of Change | Reference |
| Estrogen Receptor Signaling | Estrogen Receptor Alpha (ERα) | Downregulated | [3] |
| Progesterone Receptor (PGR) | Downregulated | [3] | |
| Cell Cycle Progression | Cyclin D1, CDK4/6 | Downregulated | [4] |
| E2F Transcription Factors | Inhibited | [4] | |
| Apoptosis | Pro-apoptotic proteins (e.g., BAX) | Upregulated | [5] |
| Anti-apoptotic proteins (e.g., BCL2) | Downregulated | [5] | |
| Growth Factor Signaling | PI3K/Akt/mTOR pathway | Inhibited | [4] |
| MAPK/ERK pathway | Inhibited | [6] | |
| Epithelial-Mesenchymal Transition (EMT) | EMT markers (e.g., Vimentin) | Perturbed | [4] |
Based on its shared mechanism as a SERD, it is hypothesized that this compound would induce a largely similar pattern of proteomic changes, leading to the downregulation of ER and its downstream targets, cell cycle inhibition, and induction of apoptosis. However, potential differences in potency, specificity, and off-target effects could lead to distinct proteomic signatures, which can only be elucidated through direct comparative studies.
Visualizing the Molecular Battleground
To better understand the context of this comparison, the following diagrams illustrate the estrogen receptor signaling pathway and the mechanism of action of SERDs.
References
- 1. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteomic Analysis Reveals Major Proteins and Pathways That Mediate the Effect of 17-β-Estradiol in Cell Division and Apoptosis in Breast Cancer MCF7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bexirestrant: A New Frontier in Overcoming ESR1 Y537S Mutation Resistance in Breast Cancer
For Immediate Release
Researchers and drug development professionals in oncology are closely monitoring the development of bexirestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD). This next-generation endocrine therapy holds the potential to overcome one of the key mechanisms of resistance to current treatments for estrogen receptor-positive (ER+) breast cancer: the ESR1 Y537S mutation. While specific preclinical and clinical data for this compound are not yet widely published, its mechanism of action and the performance of similar next-generation SERDs in clinical development provide a strong rationale for its potential efficacy.
This guide provides a comparative analysis of the therapeutic landscape for ER+ breast cancer with a focus on the ESR1 Y537S mutation, positioning this compound within the context of existing and emerging therapies.
The Challenge of ESR1 Y537S Mutation
The estrogen receptor alpha, encoded by the ESR1 gene, is a primary driver of tumor growth in the majority of breast cancers. Endocrine therapies, which target this receptor, are a cornerstone of treatment. However, the emergence of mutations in the ESR1 gene, particularly the Y537S substitution in the ligand-binding domain, confers resistance to standard-of-care treatments like aromatase inhibitors and the first-generation SERD, fulvestrant.[1] The Y537S mutation leads to constitutive, ligand-independent activation of the estrogen receptor, rendering therapies that block estrogen production or binding less effective.[1][2]
This compound: Mechanism of Action
This compound is designed to directly address this resistance mechanism. As a SERD, it not only blocks the estrogen receptor but also induces its degradation. Crucially, this compound is engineered to bind effectively to both wild-type and mutant forms of the estrogen receptor, including the Y537S variant. By targeting the mutant receptor for degradation, this compound aims to shut down the constitutive signaling that drives tumor growth in resistant cancers.
Comparative Efficacy of Next-Generation Oral SERDs
While specific quantitative data for this compound is awaited, the performance of other next-generation oral SERDs against the ESR1 Y537S mutation offers a compelling preview of potential efficacy. Drugs such as imlunestrant and elacestrant have demonstrated significant activity in both preclinical models and clinical trials.
Preclinical Data: Head-to-Head Comparisons in ESR1 Y537S Models
In preclinical studies, next-generation SERDs have shown superiority over fulvestrant in models harboring the ESR1 Y537S mutation. For instance, imlunestrant has been shown to be more effective at degrading the mutant ER protein compared to fulvestrant.[1]
| Compound | Model System | Key Findings | Reference |
| Imlunestrant | Patient-Derived Xenograft (PDX) with ESR1 Y537S | Outperformed fulvestrant, leading to tumor regression. | [1] |
| Elacestrant | Xenograft Models | Demonstrated significant tumor growth inhibition. | [3] |
| Fulvestrant | PDX with ESR1 Y537S | Less effective at inhibiting tumor growth compared to next-generation SERDs. | [1][4] |
Clinical Data: Progression-Free Survival in Patients with ESR1 Mutations
Clinical trials have provided robust evidence for the efficacy of next-generation oral SERDs in patients with ESR1-mutated breast cancer who have progressed on prior endocrine therapies.
| Compound | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Reference |
| Imlunestrant | EMBER-3 | ER+, HER2- advanced breast cancer with ESR1 mutations | 5.5 months | [5][6] |
| Elacestrant | EMERALD | ER+, HER2- advanced or metastatic breast cancer with ESR1 mutations | 9.03 months (in patients with Y537S/N variants) | [7] |
| Standard of Care (Endocrine Therapy) | EMBER-3 | ER+, HER2- advanced breast cancer with ESR1 mutations | 3.8 months | [5][6] |
| Standard of Care (SOC) | EMERALD | ER+, HER2- advanced or metastatic breast cancer with ESR1 mutations | 1.87 months (in patients with Y537S/N variants) | [7] |
Experimental Protocols
The evaluation of compounds like this compound involves a series of well-defined preclinical and clinical experimental protocols.
In Vitro Cell-Based Assays
Objective: To determine the direct effect of the drug on cancer cell viability and ER degradation.
-
Cell Lines: MCF-7 breast cancer cells engineered to express the ESR1 Y537S mutation are commonly used.[8]
-
Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours, cells are treated with a range of concentrations of the SERD (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Cells are incubated for 5-7 days.
-
MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value, the concentration of drug that inhibits cell growth by 50%.
-
-
Western Blot for ER Degradation:
-
Cells are treated with the SERD at various concentrations for 24-48 hours.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the estrogen receptor and a loading control (e.g., actin).
-
The bands are visualized to assess the reduction in ER protein levels.
-
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor activity of the drug in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used.[9]
-
Tumor Implantation:
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The SERD is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Endpoint: The study continues until tumors in the control group reach a specified size or for a predetermined duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying biology and experimental processes.
Caption: Estrogen Receptor Signaling and SERD Intervention.
Caption: Preclinical Evaluation Workflow for Oral SERDs.
Conclusion
The emergence of the ESR1 Y537S mutation represents a significant clinical challenge in the management of ER+ breast cancer. While direct clinical data on this compound is still forthcoming, its mechanism as a potent degrader of both wild-type and mutant estrogen receptors places it in a promising new class of oral SERDs. The robust preclinical and clinical activity of comparator molecules like imlunestrant and elacestrant against ESR1 Y537S-mutated tumors provides a strong foundation for the potential of this compound to overcome this critical resistance pathway. Continued research and clinical evaluation will be crucial to fully define the role of this compound in the evolving landscape of breast cancer therapeutics.
References
- 1. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. asco.org [asco.org]
- 9. JCI Insight - Targeting ESR1 mutation–induced transcriptional addiction in breast cancer with BET inhibition [insight.jci.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bexirestrant: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Bexirestrant must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with best practices for handling potent pharmaceutical compounds.
This compound is recognized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, its disposal requires meticulous planning and execution to prevent contamination and ensure regulatory compliance. Under no circumstances should this compound or its contaminated materials be disposed of in the general trash or down the drain.
Key Disposal Principles
The primary principle for this compound disposal is to treat it as hazardous chemical waste. All waste materials, including pure compound, contaminated labware, and personal protective equipment (PPE), must be collected and disposed of through a licensed hazardous waste management company.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Containers: Establish clearly labeled, dedicated waste containers for all this compound-contaminated materials. The containers should be made of compatible materials (e.g., polyethylene) and have secure, tight-fitting lids.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, such as unused solutions or rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps: All sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container.
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
3. Disposal Procedure:
-
Engage a Licensed Waste Handler: Arrange for the collection and disposal of this compound waste through a certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have approved vendors.
-
Documentation: Maintain accurate records of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Decontamination of Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not publicly available and are subject to local regulations, the following table summarizes key hazard information.
| Parameter | Value | Source |
| Acute Oral Toxicity | Harmful if swallowed | Safety Data Sheet |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | Safety Data Sheet |
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Logical Relationship for Safe Handling and Disposal
The following diagram outlines the logical steps and considerations for ensuring safety throughout the this compound lifecycle in the lab, from receipt to disposal.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. For specific institutional policies and local regulations, always consult your Environmental Health and Safety department.
Essential Safety and Operational Guidance for Handling Bexirestrant
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Bexirestrant. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound to minimize exposure. The following table summarizes the required equipment based on Safety Data Sheet (SDS) recommendations.[1][2] Engineering controls, such as adequate ventilation and the provision of an accessible safety shower and eye wash station, are fundamental to a safe workspace.[1][2]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Must meet appropriate national standards (e.g., ANSI Z.87.1 in the US). A face shield may be required for splash hazards.[3] |
| Hand Protection | Protective gloves | Disposable nitrile gloves offer broad short-term protection.[3] For prolonged or high-exposure tasks, consult the glove manufacturer’s chemical resistance guide to select the appropriate material and thickness. |
| Body Protection | Impervious clothing / Laboratory coat | A fully buttoned lab coat should be worn to protect skin.[1][3] For significant splash risks, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure.[3] Use requires a formal respiratory protection program, including fit testing and training.[3] |
Experimental Protocols for PPE Selection
The provided search results do not contain specific experimental protocols for determining PPE for this compound. The selection of PPE is typically based on a thorough risk assessment of the procedures to be performed, the quantity of the substance being handled, and its known toxicological and physical properties as outlined in its Safety Data Sheet.
Standard Operating Procedures
A systematic approach to handling, storage, and disposal is critical for safety and regulatory compliance.
Caption: Workflow for the safe handling of this compound.
Handling and Storage Plan
Precautions for Safe Handling:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Avoid all direct contact with eyes, skin, and clothing.[1]
Conditions for Safe Storage:
-
Keep the container tightly sealed to prevent contamination.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency and Disposal Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1][2]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing. Call a physician if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
Accidental Release Measures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Wear full personal protective equipment, including a respirator if necessary.[1]
-
Prevent the substance from entering drains or water courses.[1]
-
For spills, absorb solutions with an inert, finely-powdered material like diatomite.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Waste Disposal Plan:
-
Dispose of this compound and any contaminated materials, including empty containers, at an approved waste disposal plant.[1]
-
All disposal practices must be in strict accordance with prevailing country, federal, state, and local regulations.[1]
-
Given its high aquatic toxicity, do not allow the product to be released into the environment.[1] For unused or expired drugs not classified as hazardous waste, follow guidelines to mix with an unappealing substance (like cat litter or coffee grounds), place in a sealed bag, and dispose of in household trash, if a take-back program is unavailable.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
